OSMI-3
Description
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Properties
Molecular Formula |
C32H35N3O9S2 |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate |
InChI |
InChI=1S/C32H35N3O9S2/c1-3-42-29(37)12-7-17-44-27-11-6-5-10-25(27)31(32(39)35(21-30(38)43-4-2)20-23-9-8-18-45-23)34-46(40,41)24-14-15-26-22(19-24)13-16-28(36)33-26/h5-6,8-11,13-16,18-19,31,34H,3-4,7,12,17,20-21H2,1-2H3,(H,33,36)/t31-/m1/s1 |
InChI Key |
HKXREAYAGCIJNB-WJOKGBTCSA-N |
Isomeric SMILES |
CCOC(=O)CCCOC1=CC=CC=C1[C@H](C(=O)N(CC2=CC=CS2)CC(=O)OCC)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4 |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC=C1C(C(=O)N(CC2=CC=CS2)CC(=O)OCC)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Target of OSMI-3: A Technical Guide to O-GlcNAc Transferase Inhibition in Cancer and Neuronal Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
OSMI-3 is a potent, cell-permeable small molecule inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT), the sole enzyme responsible for the addition of O-GlcNAc to nuclear and cytoplasmic proteins. This post-translational modification is a critical regulator of a vast array of cellular processes, and its dysregulation is implicated in the pathophysiology of numerous diseases, including cancer and neurodegeneration. This technical guide provides a comprehensive overview of the biological target of this compound, with a specific focus on its effects in the HCT116 colon cancer cell line and in neuronal models. We present quantitative data on its activity, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways.
The Biological Target: O-GlcNAc Transferase (OGT)
O-GlcNAc transferase (OGT) is a highly conserved enzyme that catalyzes the transfer of a single N-acetylglucosamine sugar moiety from the donor substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), to serine and threonine residues of target proteins. This dynamic and reversible modification, known as O-GlcNAcylation, is analogous to phosphorylation in its regulatory scope, influencing protein stability, localization, and activity. OGT itself is a nutrient sensor, with its activity being responsive to the levels of glucose and other cellular metabolites.
This compound and its analogs are part of a class of small molecules designed to competitively inhibit OGT activity, thereby reducing global O-GlcNAcylation levels and allowing for the study of the functional consequences of this inhibition.
Quantitative Data on OGT Inhibition by OSMI Compounds
Table 1: Effects of OGT Inhibitors on Global O-GlcNAcylation and Cell Viability
| Cell Line | Compound | Concentration | Time (hours) | Effect on O-GlcNAcylation | Effect on Cell Viability/Proliferation | Reference |
| HCT116 | OSMI-1 | Not specified | Not specified | Decrease | Dose-dependent suppression | [1] |
| HCT116 | OSMI-4 | Not specified | Not specified | Supported findings of O-GlcNAcylation inhibition | Supported findings of O-GlcNAcylation inhibition | [1] |
| LNCaP | OSMI-2 | Dose-dependent | 24 | Dose-dependent decrease | Modest effect alone; synthetic lethality with AT7519 | [2] |
| Rat Cortical Neurons | OSMI-1 | 50 µM | 24 | Decrease | Not specified | [3][4] |
| NK Cells | OSMI-1 | 25 µM | 24 | Marked reduction | Decreased cytotoxic function | [5] |
Table 2: IC50 Values of OGT Inhibitors
| Compound | Assay Type | IC50 | Reference |
| OSMI-1 | Not specified | Not specified | Not specified |
| OSMI-4b (ester form) | Fluorescence-based transferase activity assay | 0.06 ± 0.02 µM | [6] |
| UDP-5S-GlcNAc | Radiolabelled assay | 8 µM | [7] |
Experimental Protocols
Western Blotting for Detection of O-GlcNAcylation
This protocol is a standard method for assessing the global levels of O-GlcNAcylated proteins in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentration and for the desired time. Wash cells with ice-cold PBS and lyse on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
In Vitro OGT Activity Assay
This assay measures the enzymatic activity of OGT in the presence or absence of an inhibitor.[8][9][10]
Materials:
-
Recombinant OGT enzyme
-
OGT substrate (e.g., a synthetic peptide or a full-length protein)
-
UDP-[³H]GlcNAc (radiolabeled donor) or a non-radioactive method with a specific antibody for detection
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
This compound at various concentrations
-
Scintillation counter (for radioactive assay) or ELISA reader (for non-radioactive assay)
Procedure (Radiolabeled):
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, OGT substrate, and this compound at various concentrations.
-
Enzyme Addition: Add recombinant OGT to initiate the reaction.
-
Donor Addition: Add UDP-[³H]GlcNAc to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 8 M urea).
-
Separation: Separate the radiolabeled peptide from the unincorporated UDP-[³H]GlcNAc using methods like streptavidin-coated plates (if the peptide is biotinylated) or phosphocellulose paper.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of OGT inhibition at each this compound concentration and determine the IC50 value.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
Materials:
-
HCT116 cells
-
96-well plates
-
Cell culture medium
-
This compound at various concentrations
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
OGT Inhibition and mTOR-Dependent Autophagy in Neuronal Cells
Inhibition of OGT in rat cortical neurons has been shown to promote autophagy through the mTOR signaling pathway.[3][11] OGT inhibition leads to a decrease in O-GlcNAcylation, which in turn reduces the activity of the mTORC1 complex. This de-repression of ULK1, a key autophagy-initiating kinase, leads to the formation of autophagosomes and subsequent lysosomal degradation of cellular components.
Caption: OGT inhibition by this compound promotes autophagy via the mTOR pathway.
OGT Inhibition and the cGAS-STING Pathway in Cancer
Recent studies suggest that OGT inhibition can activate the cGAS-STING pathway, a component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[12] OGT inhibition may lead to DNA damage and the accumulation of cytosolic double-stranded DNA (dsDNA), which is then recognized by cGAS. This initiates a signaling cascade through STING, leading to the production of type I interferons and other pro-inflammatory cytokines that can enhance anti-tumor immunity.
Caption: OGT inhibition by this compound activates the cGAS-STING pathway.
Experimental Workflow for Assessing OGT Inhibition
The following diagram illustrates a general workflow for investigating the effects of this compound in a cellular context.
Caption: General workflow for studying the effects of this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted roles of OGT and O-GlcNAcylation in cellular physiology and disease. Its application in cancer cell lines like HCT116 has revealed the critical role of OGT in cell proliferation and survival, highlighting its potential as a therapeutic target. Furthermore, studies in neuronal models are beginning to uncover the intricate connections between O-GlcNAcylation, mTOR signaling, and autophagy, with significant implications for neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers seeking to explore the biological consequences of OGT inhibition with this compound and related compounds. Further investigation into the precise molecular mechanisms downstream of OGT inhibition will undoubtedly pave the way for novel therapeutic strategies targeting this essential enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 6. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway | eLife [elifesciences.org]
The Structure-Activity Relationship of OSMI-3: A Technical Guide to a Potent O-GlcNAc Transferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of OSMI-3, a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT). OGT is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins, playing a key role in a myriad of cellular processes. Dysregulation of OGT activity has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This document summarizes the quantitative data on this compound and its analogs, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways.
Core Structure and Evolution of OSMI Inhibitors
The development of the OSMI series of inhibitors originated from a high-throughput screen that identified a quinolinone-6-sulfonamide (Q6S) scaffold as a promising starting point for OGT inhibition. Structure-based drug design led to the evolution of increasingly potent compounds, from OSMI-1 to OSMI-4. This compound (also referred to as compound 2b in initial studies) demonstrated significant improvements in potency and cellular activity over its predecessor, OSMI-2.[1][2] The core structure consists of a Q6S moiety that acts as a uridine mimic, effectively occupying the UDP-binding pocket of the OGT active site.[1] Modifications to the linker and the peptide-mimicking portion of the molecule have been systematically explored to optimize interactions with the enzyme.
Structure-Activity Relationship Data
The following tables summarize the quantitative data for the key compounds in the OSMI series, detailing their in vitro inhibitory activity against OGT and their cellular efficacy. The data is extracted from the seminal publication by Martin et al. (2018) in the Journal of the American Chemical Society.[1][3]
Table 1: In Vitro Activity of OSMI Compounds against Human OGT
| Compound | Structure | Kd (nM) | IC50 (nM) |
| OSMI-2 (1a) | (Structure not shown in snippets) | 26 ± 3 | 110 ± 10 |
| This compound (2a) | (Structure not shown in snippets) | 4.9 ± 0.6 | 28 ± 3 |
| OSMI-4 (4a) | (Structure not shown in snippets) | 1.8 ± 0.2 | 8.8 ± 0.9 |
Note: The 'a' designation refers to the active carboxylate form of the inhibitors. Kd values were determined by fluorescence polarization, and IC50 values were determined using a coupled-enzyme assay.
Table 2: Cellular Activity of Esterified OSMI Compounds
| Compound | Structure | Cellular EC50 (µM) |
| OSMI-2 (1b) | (Structure not shown in snippets) | ~15 |
| This compound (2b) | (Structure not shown in snippets) | ~5 |
| OSMI-4 (4b) | (Structure not shown in snippets) | ~3 |
Note: The 'b' designation refers to the cell-permeable ethyl ester prodrugs. Cellular EC50 values were determined in HEK293T cells by measuring the reduction in global O-GlcNAcylation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments cited in the evaluation of OSMI compounds.
OGT Inhibition Assay (Coupled-Enzyme Assay)
This assay measures the production of UDP, a product of the OGT-catalyzed reaction, by coupling its formation to the oxidation of NADH by lactate dehydrogenase.
Materials:
-
Human OGT (full-length)
-
UDP-GlcNAc
-
Peptide substrate (e.g., CKII peptide)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 12.5 mM MgCl₂, 1 mM DTT)
-
OSMI compounds (or other inhibitors)
Procedure:
-
Prepare a reaction mixture containing OGT, peptide substrate, PEP, NADH, PK, and LDH in the assay buffer.
-
Add the OSMI inhibitor at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding UDP-GlcNAc.
-
Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH) over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC₅₀ values by fitting the data to a dose-response curve.
Cellular O-GlcNAcylation Assay (Western Blot)
This assay quantifies the global levels of O-GlcNAcylated proteins in cells treated with OSMI inhibitors.
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium and reagents
-
OSMI compounds (esterified, cell-permeable versions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the OSMI compounds for a specified duration (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the O-GlcNAc signal.
-
Quantify the band intensities to determine the EC₅₀ values.[4]
Signaling Pathways and Experimental Workflows
OGT and the Insulin Signaling Pathway
OGT plays a crucial role as a nutrient sensor that modulates insulin signaling. Elevated O-GlcNAcylation can lead to insulin resistance by attenuating the signal transduction cascade. The following diagram illustrates the interplay between OGT and key components of the insulin signaling pathway.[3][5]
References
- 1. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
An In-Depth Technical Guide to Early In Vitro Studies of OSMI-3
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the foundational in vitro research on OSMI-3, a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT). The guide covers its mechanism of action, effects on cellular processes, and the experimental protocols used for its characterization.
Introduction to this compound
This compound (also referred to as Compound 2b in some literature) is a small molecule inhibitor targeting O-GlcNAc Transferase (OGT), the sole enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3] This post-translational modification, known as O-GlcNAcylation, is a critical regulatory mechanism involved in numerous cellular processes.[4][5] this compound is characterized by its potency, cell permeability, and long-lasting effects, making it a valuable tool for studying the roles of OGT and a potential starting point for therapeutic development.[1][2][3]
Quantitative Data Summary
The initial in vitro characterization of this compound in cellular models has provided key quantitative parameters regarding its activity and effects. These findings are summarized below.
Table 1: Cellular Activity of this compound
| Parameter | Details | Cell Line | Source |
|---|---|---|---|
| Target | O-linked N-acetylglucosamine transferase (OGT) | - | [1][2] |
| Concentration Range | 20-50 µM | HCT116 | [1][2] |
| Treatment Duration | 4-24 hours | HCT116 | [1][2] |
| Primary Effect | Significant reduction of global O-GlcNAc levels | HCT116 | [1][2] |
| Secondary Effect | Reduced cell proliferation over 96 hours | HCT116 | [1][2] |
| Apoptosis | No evidence of apoptosis observed | HCT116 |[1][2] |
Core Mechanism and Cellular Effects
This compound exerts its effects by directly inhibiting the enzymatic activity of OGT. This leads to a global reduction in protein O-GlcNAcylation, impacting various downstream cellular pathways and functions.
OGT Inhibition and Downstream Consequences
By blocking OGT, this compound prevents the transfer of GlcNAc from the donor substrate, UDP-GlcNAc, to target proteins. This has several well-documented consequences:
-
Reduced Global O-GlcNAcylation: The most direct effect is a significant and sustained decrease in the overall levels of O-GlcNAcylated proteins within the cell.[1][2]
-
Impaired HCF-1 Processing: Treatment with this compound leads to a decrease in the cleavage products of Host Cell Factor 1 (HCF-1) and a corresponding increase in the uncleaved form of the protein, indicating that OGT activity is necessary for proper HCF-1 maturation.[1][2]
-
Alteration of Splicing: this compound has been shown to increase the splicing of detained introns, suggesting a role for OGT in regulating RNA processing.[1][3]
-
Inhibition of Cell Growth: Consistent with observations from OGT knockdown experiments, this compound treatment reduces the rate of cell proliferation over time.[1][2]
Experimental Protocols
The following protocols are representative of the in vitro methods used to characterize OGT inhibitors like this compound.
Cell Culture and Treatment
-
Cell Line: HCT116 human colon carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Cells are seeded in multi-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Treatment: A stock solution of this compound in DMSO is diluted in the culture medium to final concentrations ranging from 20-50 µM. The final DMSO concentration in the culture should be kept constant across all conditions (typically ≤ 0.1%).
-
Incubation: Cells are incubated with this compound for specified durations, such as 4, 8, 16, or 24 hours, before harvesting for downstream analysis.[1][2]
Western Blotting for Global O-GlcNAc Levels
-
Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA assay to ensure equal loading.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on a polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for O-GlcNAc (e.g., RL2). A loading control antibody (e.g., β-actin or GAPDH) is used to confirm equal loading.
-
Secondary Antibody: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A marked reduction in the signal from O-GlcNAc-modified proteins is expected in this compound treated samples.[5]
Cell Proliferation Assay
-
Seeding: HCT116 cells are seeded in a 96-well plate at a low density.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plate is incubated for up to 96 hours.
-
Measurement: Cell viability/proliferation is measured at set time points (e.g., 24, 48, 72, 96 hours) using an appropriate method, such as the MTT assay or a reagent that measures ATP content (e.g., CellTiter-Glo).[6]
-
Analysis: Absorbance or luminescence is read on a plate reader. The results are normalized to the vehicle control to determine the percent inhibition of cell growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]
- 4. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 6. Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
OSMI-3: A Technical Guide to a Potent O-GlcNAc Transferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSMI-3 is a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT), a critical enzyme in metazoans responsible for the post-translational modification of nuclear and cytoplasmic proteins with O-linked N-acetylglucosamine (O-GlcNAc). This modification plays a pivotal role in a myriad of cellular processes, and its dysregulation is implicated in various diseases, including cancer and cardiovascular conditions. This compound represents a significant advancement in the development of OGT inhibitors, exhibiting low nanomolar binding affinity for the enzyme. This technical guide provides a comprehensive overview of the background, novelty, and experimental protocols related to this compound, intended to facilitate further research and drug development efforts targeting OGT.
Background and Novelty
The study of O-GlcNAcylation has been historically hampered by the lack of potent and specific inhibitors for OGT. Early inhibitors were often substrate analogs with limited cell permeability and opportunities for chemical modification. The development of the quinolinone-6-sulfonamide (Q6S) scaffold marked a significant breakthrough, leading to the discovery of the OSMI series of inhibitors.
This compound, and its cell-permeable ethyl ester prodrug form, emerged from a structure-based evolution of earlier compounds in the series, such as OSMI-2. The novelty of this compound lies in its potent inhibition of OGT, with the active form (the corresponding carboxylic acid) demonstrating a low nanomolar binding affinity.[1] In cellular assays, this compound has been shown to have more sustained effects compared to its predecessors.[2][3] Its mechanism of action involves the reduction of global O-GlcNAc levels and an increase in detained intron splicing.[2][4] These characteristics make this compound a valuable tool for interrogating the complex biology of OGT and a promising starting point for the development of therapeutics targeting O-GlcNAc signaling.
Quantitative Data
The following tables summarize the available quantitative data for the active form of this compound. It is important to note that a cellular EC50 value for this compound has not been explicitly reported in the reviewed literature.
Table 1: In Vitro Binding Affinity of this compound (Active Form)
| Compound | Target | Assay Method | Kd (nM) | Reference |
| This compound (active form, 2a) | OGT | Microscale Thermophoresis (MST) | ~5 | [1] |
Table 2: Cellular Activity of this compound (Prodrug Form)
| Compound | Cell Line | Concentration Range (µM) | Duration (hours) | Observed Effect | Reference |
| This compound (prodrug form, 2b) | HCT116 | 20-50 | 4-24 | Significant reduction in O-GlcNAc levels | [2][3] |
| This compound (prodrug form, 2b) | HEK293T | 10 | 2 | Increased detained intron splicing | [1] |
Experimental Protocols
Chemical Synthesis of this compound (Prodrug Form)
While a specific, detailed synthesis protocol for this compound is not publicly available, the following procedure is adapted from the synthesis of structurally related quinolinone-6-sulfonamide OGT inhibitors. This synthesis involves a multi-step process culminating in the coupling of a quinolinone-6-sulfonyl chloride with a dipeptide-like fragment.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Synthesis of the Quinolinone-6-sulfonyl Chloride Core: This typically involves the chlorosulfonation of a protected quinolinone precursor.
-
Synthesis of the Dipeptide-like Fragment: This fragment, containing a phenylglycine derivative, is synthesized through standard peptide coupling and protection/deprotection steps.
-
Coupling and Deprotection: The quinolinone-6-sulfonyl chloride is reacted with the dipeptide-like fragment in the presence of a base. Subsequent deprotection steps yield the final this compound prodrug.
-
Purification: The final compound is purified using column chromatography or recrystallization to yield the desired product.
Note: Researchers should refer to the supplementary information of Martin et al., 2018 for detailed procedures on the synthesis of analogous compounds.[1]
Cellular Assay for OGT Inhibition
This protocol describes a general method for assessing the inhibition of OGT in a cellular context by measuring global O-GlcNAcylation levels via Western blot.
Experimental Workflow for Cellular Assay
Caption: Workflow for assessing OGT inhibition in cells.
Protocol:
-
Cell Culture: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A supplemented with 10% FBS) to ~80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 20, 30, 40, 50 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Signaling Pathways
Inhibition of OGT by this compound has a direct impact on the O-GlcNAcylation of a vast number of proteins, thereby affecting multiple signaling pathways. The primary and immediate effect is the global reduction of O-GlcNAc levels. Downstream consequences can be complex and cell-type specific. Based on the available literature, two key affected processes are mRNA splicing and cell proliferation.
Signaling Pathway Downstream of OGT Inhibition by this compound
Caption: this compound inhibits OGT, leading to reduced O-GlcNAcylation and altered cellular processes.
While comprehensive proteomics and phosphoproteomics studies specifically on this compound are not yet widely available, it is anticipated that its effects will be far-reaching. OGT is known to O-GlcNAcylate key signaling molecules in pathways such as the PI3K/AKT and MAPK pathways. Therefore, inhibition of OGT by this compound is likely to modulate these critical signaling cascades, impacting cell survival, growth, and metabolism. Further research is required to fully elucidate the detailed downstream signaling network affected by this compound.
Conclusion
This compound is a potent and valuable research tool for studying the roles of OGT and O-GlcNAcylation in health and disease. Its low nanomolar affinity and sustained cellular activity offer significant advantages over previous inhibitors. This technical guide provides a foundation for researchers and drug development professionals to utilize this compound in their studies. Further investigation into its detailed mechanism of action, comprehensive signaling effects, and in vivo efficacy will be crucial for translating the therapeutic potential of OGT inhibition into clinical applications.
References
- 1. Frontiers | Proteomic analysis and functional validation reveal distinct therapeutic capabilities related to priming of mesenchymal stromal/stem cells with IFN-γ and hypoxia: potential implications for their clinical use [frontiersin.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
Potential Therapeutic Applications of OSMI-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSMI-3 is a potent and cell-permeable small molecule inhibitor of O-GlcNAc transferase (OGT), a critical enzyme in the O-GlcNAcylation signaling pathway. By modulating the attachment of O-linked N-acetylglucosamine (O-GlcNAc) to nuclear and cytoplasmic proteins, this compound presents a promising tool for investigating the therapeutic potential of OGT inhibition in a variety of disease contexts. This technical guide provides an in-depth overview of the core data and methodologies related to the potential therapeutic applications of this compound, with a focus on cancer, cardiovascular disease, and neurodegenerative disorders.
Introduction to this compound and O-GlcNAc Transferase (OGT)
O-GlcNAc transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety from UDP-GlcNAc to serine and threonine residues of a vast array of intracellular proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of numerous cellular processes, including signal transduction, transcription, and protein stability. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, making OGT a compelling therapeutic target.
This compound is a member of a series of quinolinone-6-sulfonamide-based OGT inhibitors. It is characterized by its high potency and cell permeability, allowing for the effective modulation of O-GlcNAc levels in cellular and potentially in vivo models.
Mechanism of Action
This compound functions as a direct inhibitor of OGT, competing with the enzyme's substrates to reduce the overall level of protein O-GlcNAcylation. A key mechanistic feature of this compound is its ability to increase the splicing of detained introns within the OGT transcript itself, leading to a more sustained cellular effect compared to some other OGT inhibitors.[1]
Data Presentation: In Vitro and Cellular Activity
Cellular activity of this compound has been demonstrated in human colorectal carcinoma HCT116 cells.
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| HCT116 | 20-50 µM | 4-24 hours | Significant reduction in global O-GlcNAc levels. | [1][2] |
| HCT116 | 20-50 µM | Not Specified | Decrease in HCF-1 cleavage products and appearance of uncleaved HCF-1. | [1][2] |
| HCT116 | Not Specified | 96 hours | Reduced cell growth over time, consistent with OGT knockdown. | [1] |
Potential Therapeutic Applications and Associated Signaling Pathways
The central role of OGT in cellular homeostasis suggests that its inhibition by this compound could have therapeutic implications across multiple diseases.
Cancer
Elevated O-GlcNAcylation is a hallmark of many cancers, where it contributes to tumor growth, metabolic reprogramming, and resistance to therapy. Inhibition of OGT by this compound may therefore represent a viable anti-cancer strategy.
Signaling Pathways:
-
PI3K/Akt Pathway: O-GlcNAcylation is known to modulate the PI3K/Akt signaling cascade, a central pathway in cell survival and proliferation. OGT can directly O-GlcNAcylate and activate Akt. Inhibition of OGT by this compound could potentially downregulate this pro-survival pathway.
-
ERK Signaling Pathway: The ERK/MAPK pathway is another critical regulator of cell growth and differentiation that is influenced by O-GlcNAcylation. OGT can modulate components of this pathway, and its inhibition may lead to decreased cancer cell proliferation.
Caption: OGT's role in PI3K/Akt and ERK signaling.
Cardiovascular Disease
O-GlcNAcylation plays a complex role in cardiovascular physiology and pathology. In conditions like myocardial ischemia/reperfusion injury, aberrant O-GlcNAcylation can be detrimental. OGT inhibition could offer cardioprotective effects.
Experimental Models:
Animal models of myocardial infarction, such as the ligation of the left anterior descending (LAD) coronary artery in rodents, are commonly used to study ischemia/reperfusion injury.[6] While specific studies with this compound are lacking, such models would be appropriate to evaluate its cardioprotective potential.
Caption: Workflow for assessing this compound in a myocardial infarction model.
Neurodegenerative Diseases
Emerging evidence links aberrant O-GlcNAcylation to neurodegenerative disorders like Alzheimer's disease. OGT inhibition has been shown to modulate the phosphorylation of tau, a protein that forms neurofibrillary tangles in the brains of Alzheimer's patients.
Signaling Pathways:
-
Tau Phosphorylation: Hyperphosphorylation of tau is a key pathological event in Alzheimer's disease. O-GlcNAcylation and phosphorylation can occur on the same or adjacent sites on tau, suggesting a competitive relationship. Inhibition of OGT could potentially alter the phosphorylation status of tau. Glycogen synthase kinase 3β (GSK-3β) is a key kinase involved in tau phosphorylation and its activity can be modulated by O-GlcNAcylation.[7]
Caption: Interplay between O-GlcNAcylation and Tau phosphorylation.
Neuroinflammation:
Neuroinflammation is another critical component of neurodegenerative diseases. OGT plays a role in inflammatory signaling pathways in immune cells of the brain, such as microglia. OGT inhibition could potentially modulate these pathways to reduce neuroinflammation. Animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), could be utilized to investigate the effects of this compound.[8][9][10][11][12]
Experimental Protocols
Detailed, step-by-step protocols for experiments specifically using this compound are not widely published. However, based on the available literature for related compounds and general methodologies, the following outlines can be adapted.
OGT Inhibition Assay (Biochemical)
This protocol is a general guideline for an in vitro assay to determine the IC50 of an OGT inhibitor.
-
Reagents and Materials:
-
Recombinant human OGT enzyme
-
UDP-[³H]GlcNAc (radiolabeled substrate) or a non-radioactive detection system (e.g., antibody-based)
-
Peptide or protein substrate for OGT
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
Scintillation fluid and counter (for radioactive assay) or appropriate detection reagents
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add OGT enzyme, substrate peptide/protein, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding UDP-[³H]GlcNAc.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a stop solution or boiling).
-
Separate the radiolabeled product from the unreacted substrate (e.g., using phosphocellulose paper or a capture-based method).
-
Quantify the amount of incorporated [³H]GlcNAc using a scintillation counter.
-
Plot the percentage of OGT inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound on cell proliferation.
-
Reagents and Materials:
-
HCT116 cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for the desired duration (e.g., 24, 48, 72, 96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for O-GlcNAc Levels
This protocol is for assessing the effect of this compound on global O-GlcNAcylation in cultured cells.
-
Reagents and Materials:
-
HCT116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat HCT116 cells with this compound at the desired concentrations and for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody for loading control.
-
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the complex roles of OGT in health and disease. Its demonstrated ability to reduce cellular O-GlcNAcylation and impact cell proliferation underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to establish a definitive in vitro IC50 value, conduct comprehensive in vivo efficacy studies in relevant animal models, and further delineate the specific signaling pathways modulated by this compound. Such studies will be crucial for translating the promise of OGT inhibition into tangible therapeutic applications for cancer, cardiovascular disease, and neurodegenerative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Atsttrin reduces lipopolysaccharide-induced neuroinflammation by inhibiting the nuclear factor kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to OSMI-3: A Potent Inhibitor of O-GlcNAc Transferase for Regulating Protein O-GlcNAcylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
OSMI-3 is a potent, cell-permeable small molecule inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT). OGT is the sole enzyme responsible for the addition of O-GlcNAc moieties to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes, including transcription, signal transduction, protein stability, and cell cycle progression. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, neurodegeneration, and metabolic disorders. This compound serves as a valuable chemical probe for elucidating the functional roles of OGT and the consequences of its inhibition on cellular physiology and pathology. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, experimental protocols, and its impact on key biological pathways.
Quantitative Data
The inhibitory activity and binding affinity of this compound and its active form have been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound and related compounds for comparative purposes.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound (active form 2a) | Human OGT | Microscale Thermophoresis | K_d_ ~5 nM | Purified Protein | [1] |
| OSMI-1 | Human OGT | Coupled Enzyme Assay | IC_50_ = 2.7 µM | Purified Protein | [2][3][4] |
| OSMI-4 | OGT | Cellular Assay | EC_50_ ~3 µM | In cells | [1] |
| This compound | OGT | Cellular Assay | 20-50 µM | HCT116 cells |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study its effects on OGT activity and downstream cellular processes.
In Vitro OGT Inhibition Assay (Coupled Enzyme Assay)
This assay measures the activity of OGT by quantifying the production of UDP, a product of the glycosyltransferase reaction.
Materials:
-
Recombinant human OGT
-
UDP-GlcNAc (donor substrate)
-
Peptide or protein substrate (e.g., a synthetic peptide with a known O-GlcNAcylation site)
-
This compound
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the OGT enzyme, peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and detect the amount of UDP produced by following the UDP-Glo™ assay manufacturer's protocol. This typically involves adding the UDP detection reagent, incubating, and measuring luminescence with a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of OGT inhibition against the logarithm of the this compound concentration.
Analysis of Cellular O-GlcNAcylation by Western Blot
This protocol describes the assessment of global O-GlcNAcylation levels in cells treated with this compound.
Materials:
-
HCT116 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Nitrocellulose or PVDF membranes
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed HCT116 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for the desired time (e.g., 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Assessment of Autophagy Induction
This protocol outlines the detection of autophagy induction in response to this compound treatment by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer
-
Primary antibody: anti-LC3B
-
Other materials for Western blotting as described in Protocol 3.2
Procedure:
-
Treat cells with this compound or vehicle control for the desired time points. A positive control for autophagy induction, such as starvation (culturing in amino acid-free medium) or rapamycin treatment, should be included.
-
Lyse the cells and perform Western blotting as described in Protocol 3.2.
-
Probe the membrane with an anti-LC3B antibody. The antibody will detect both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).
-
An increase in the LC3-II/LC3-I ratio or an increase in the total amount of LC3-II is indicative of autophagy induction.
Signaling Pathways and Biological Roles
Inhibition of OGT by this compound triggers a cascade of downstream cellular events by altering the O-GlcNAcylation status of numerous proteins.
Regulation of Host Cell Factor-1 (HCF-1) Cleavage
OGT possesses a unique dual enzymatic activity: it not only glycosylates proteins but also proteolytically cleaves the transcriptional co-regulator Host Cell Factor-1 (HCF-1). This cleavage is essential for HCF-1's role in cell cycle progression. This compound, by inhibiting the catalytic activity of OGT, blocks the proteolytic processing of HCF-1, leading to an accumulation of the uncleaved precursor form.[1] This provides a direct link between nutrient sensing (via OGT) and the regulation of the cell cycle machinery.
Caption: this compound inhibits OGT-mediated cleavage of HCF-1.
Modulation of Detained Intron Splicing
Recent studies have revealed that O-GlcNAcylation is a key regulator of detained intron (DI) splicing.[5][6][7] DIs are introns that are retained in mature mRNAs in the nucleus, and their subsequent splicing can be regulated to control gene expression post-transcriptionally. Acute inhibition of OGT by compounds like this compound leads to widespread and rapid splicing of detained introns. This mechanism is thought to be a way for the cell to quickly adapt its transcriptome in response to changes in nutrient status as sensed by OGT. For instance, the mRNAs of OGT and O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc, themselves contain detained introns, and their splicing is regulated by O-GlcNAc levels in a homeostatic feedback loop.[5][6][7]
Caption: this compound alters detained intron splicing via OGT inhibition.
Induction of Autophagy via the mTOR Pathway
O-GlcNAcylation is intricately linked to the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and autophagy. High levels of O-GlcNAcylation are generally associated with active mTOR signaling and inhibition of autophagy. Conversely, inhibition of OGT with compounds such as this compound can lead to the induction of autophagy. While the precise molecular connections are still under investigation, it is proposed that the O-GlcNAcylation status of key components of the mTOR pathway or autophagy machinery directly influences their activity. This positions OGT as a crucial node integrating nutrient availability with the control of cellular catabolic processes.
Caption: this compound induces autophagy through modulation of the mTOR pathway.
Conclusion
This compound is a highly potent and specific inhibitor of O-GlcNAc transferase, making it an indispensable tool for the study of O-GlcNAcylation. Its ability to rapidly and effectively reduce cellular O-GlcNAc levels allows for the investigation of the immediate and long-term consequences of OGT inhibition. The diverse cellular processes regulated by OGT, including cell cycle control through HCF-1 cleavage, the dynamic regulation of gene expression via detained intron splicing, and the control of cellular homeostasis through autophagy, underscore the importance of this enzyme and the utility of inhibitors like this compound in dissecting its complex biology. Further research utilizing this compound and related compounds will undoubtedly continue to unravel the intricate roles of O-GlcNAcylation in health and disease, and may pave the way for novel therapeutic strategies targeting this fundamental post-translational modification.
References
- 1. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc regulates gene expression by controlling detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. O-GlcNAc regulates gene expression by controlling detained intron splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of OSMI-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-3, also referred to as Compound 2b, is a potent, cell-permeable inhibitor of O-linked N-acetylglucosamine (GlcNAc) transferase (OGT). OGT is a critical enzyme that catalyzes the addition of a single N-acetylglucosamine sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic process involved in regulating numerous cellular functions, including signal transduction, transcription, and metabolism. Given the role of aberrant O-GlcNAcylation in various diseases, including cancer, OGT has emerged as a promising therapeutic target. This document provides a comprehensive summary of the preliminary toxicity profile of this compound, based on currently available data.
Core Efficacy and Cellular Effects
This compound has been shown to effectively reduce global O-GlcNAc levels in human colorectal carcinoma (HCT116) cells at concentrations ranging from 20 to 50 μM over treatment periods of 4 to 24 hours.[1] In addition to its impact on O-GlcNAcylation, this compound treatment leads to a reduction in HCT116 cell proliferation over a 96-hour period.[1] This effect is consistent with the known role of OGT in cell growth and proliferation. Notably, the observed reduction in cell growth is not accompanied by evidence of apoptosis, suggesting a cytostatic rather than cytotoxic mechanism at the tested concentrations.[1]
Quantitative Toxicity Data
A specific half-maximal inhibitory concentration (IC50) for the cytotoxicity of this compound in HCT116 or other cell lines has not been definitively reported in the reviewed literature. However, the effective concentrations for observing cellular effects are in the low micromolar range. While direct cytotoxicity data for this compound is limited, a study on a related OGT inhibitor, OSMI-1, in various colorectal cancer cell lines, including HCT116, reported dose-dependent suppression of cell viability.[2] That study also noted that OSMI-1 treatment in HCT116 cells was associated with increased cancer cell death, a finding that appears to differ from the observations for this compound.[1][2]
| Compound | Cell Line | Parameter | Value | Reference |
| This compound (Compound 2b) | HCT116 | Effective Concentration (O-GlcNAc reduction) | 20-50 µM | [1] |
| This compound (Compound 2b) | HCT116 | Effect on Proliferation (96h) | Reduced Growth | [1] |
| This compound (Compound 2b) | HCT116 | Apoptosis | No Evidence | [1] |
| OSMI-1 | HCT116 | Cytotoxicity | Increased Cell Death | [2] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
The effect of this compound on cell proliferation can be assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium and allowed to attach overnight.[3]
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for the desired time points (e.g., 24, 48, 72, and 96 hours).
-
MTT Addition: At the end of the incubation period, MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL. The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% acetic acid with 16% SDS).[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Determination of O-GlcNAc Levels (Western Blot)
Changes in global O-GlcNAc levels following treatment with this compound can be determined by Western blot analysis.
-
Cell Lysis: HCT116 cells are treated with this compound or vehicle control for the desired time. After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and O-GlcNAcase inhibitors (e.g., PUGNAc or Thiamet G) to prevent degradation and removal of O-GlcNAc.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for O-GlcNAcylated proteins (e.g., anti-O-GlcNAc antibody [RL2] or [CTD110.6]) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Signaling Pathways and Mechanistic Insights
Inhibition of OGT by this compound can impact multiple signaling pathways that are crucial for cell growth and survival.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. OGT inhibition has been shown to down-regulate mTOR activity. This can occur through various mechanisms, including the modulation of upstream regulators of mTOR.
Hippo-YAP Signaling Pathway
The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. The transcriptional co-activators YAP and TAZ are the main downstream effectors of this pathway. O-GlcNAcylation of LATS2, a core kinase in the Hippo pathway, can inhibit its activity, leading to the activation of YAP/TAZ. Therefore, inhibition of OGT by this compound could potentially restore LATS2 activity and suppress YAP/TAZ.
Conclusion
This compound is a potent OGT inhibitor that demonstrates clear on-target activity in cellular models, leading to a reduction in O-GlcNAcylation and a cytostatic effect on cancer cell proliferation. The preliminary toxicity profile suggests that at effective concentrations for inhibiting OGT, this compound does not induce apoptosis. The impact of this compound on key signaling pathways such as mTOR and Hippo-YAP provides a mechanistic basis for its anti-proliferative effects. Further studies are warranted to establish a comprehensive in vivo toxicity profile and to determine a precise cytotoxic IC50 value. The available data positions this compound as a valuable tool for studying the biological roles of OGT and as a promising starting point for the development of novel therapeutics targeting O-GlcNAcylation.
References
An In-depth Technical Guide to Identifying the Binding Site of OSMI-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental approaches and data supporting the identification of the binding site for OSMI-3, a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT). The information is curated for professionals in the fields of biochemistry, pharmacology, and drug development to facilitate further research and application of this compound.
Introduction to this compound and its Target
This compound is a small molecule inhibitor that targets O-GlcNAc transferase (OGT), an essential enzyme in metazoans responsible for the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins.[1][2] This post-translational modification, known as O-GlcNAcylation, plays a crucial role in regulating protein stability, localization, and activity, thereby influencing a wide range of cellular processes.[2] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer and cardiovascular disease, making OGT a compelling therapeutic target.[3] this compound, and its active form 2a, were developed through a structure-based evolution approach to create potent and cell-permeable OGT inhibitors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the binding and cellular activity of this compound and its analogs.
Table 1: Binding Affinity of this compound Active Form (2a) and Related Compounds to OGT
| Compound | Method | Dissociation Constant (Kd) |
| 2a (active form of this compound) | MicroScale Thermophoresis (MST) | Low nanomolar[1] |
| 3a | MicroScale Thermophoresis (MST) | Low nanomolar[1] |
| 4a (active form of OSMI-4) | MicroScale Thermophoresis (MST) | Low nanomolar[1] |
Table 2: Cellular Activity of this compound and OSMI-4
| Compound | Cell Line | Concentration | Duration | Effect |
| This compound (2b) | HCT116 | 20-50 µM | 4-24 hours | Significant reduction in O-GlcNAc levels[3][4] |
| This compound (2b) | HCT116 | 20-50 µM | 4-24 hours | Decrease in HCF-1 cleavage products and appearance of uncleaved HCF-1[3][4] |
| This compound (2b) | HCT116 | Not specified | 96 hours | Reduced cell growth[3][4] |
| OSMI-4 (4b) | HEK293T | ~3 µM (EC50) | 24 hours | Reduction in O-GlcNAc levels[1] |
| OSMI-4 (4b) | HEK293T | 20 µM | 48 hours | Blocked HCF-1 cleavage[1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding of this compound to OGT are provided below.
3.1. MicroScale Thermophoresis (MST) for Binding Affinity Measurement
MicroScale Thermophoresis is a technique used to quantify biomolecular interactions in solution.[1]
-
Protein Labeling: Recombinant human OGT is labeled with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. The labeling efficiency is determined to ensure a low dye-to-protein ratio to avoid interference with binding.
-
Sample Preparation: A constant concentration of the labeled OGT is mixed with a serial dilution of the inhibitor (e.g., 2a, 3a, or 4a) in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
MST Measurement: The samples are loaded into glass capillaries, and the MST instrument measures the motion of the fluorescently labeled OGT along a microscopic temperature gradient. The binding of the inhibitor to OGT alters its hydration shell, charge, or size, leading to a change in its movement, which is detected as a change in fluorescence.
-
Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is determined by fitting the resulting binding curve using a non-linear regression model.[1]
3.2. Western Blotting for Cellular O-GlcNAc Levels and HCF-1 Cleavage
Western blotting is employed to assess the in-cell efficacy of this compound by monitoring the levels of O-GlcNAcylated proteins and the cleavage of Host Cell Factor 1 (HCF-1), a known OGT substrate.[1][3][4]
-
Cell Culture and Treatment: Human cell lines (e.g., HCT116 or HEK293T) are cultured under standard conditions. Cells are then treated with various concentrations of this compound (or other inhibitors) or a vehicle control (e.g., DMSO) for specified durations.[1][3][4]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for O-GlcNAc (e.g., RL-2) or HCF-1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system. The band intensities can be quantified using densitometry software.
3.3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[5][6][7]
-
Cell Treatment: Intact cells are treated with the compound of interest (e.g., this compound) or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures. The binding of a ligand stabilizes the target protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Detection: The amount of soluble target protein (OGT) remaining at each temperature is quantified. This is typically done by Western blotting, though higher-throughput methods using techniques like ELISA or mass spectrometry can also be employed.[5][8]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble OGT as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Visualizations
4.1. Signaling Pathway
Caption: OGT catalyzes the transfer of GlcNAc from UDP-GlcNAc to substrate proteins. This compound inhibits this process.
4.2. Experimental Workflow for Binding Site Identification
Caption: Workflow for the identification and validation of the this compound binding site on OGT.
4.3. Logical Relationship of Experimental Findings
Caption: Logical flow from initial binding and inhibition data to the confirmation of the binding site.
References
- 1. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for OSMI-3 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
OSMI-3 is a potent, cell-permeable, and long-acting inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT).[1][2][3] OGT is the sole enzyme responsible for the addition of O-GlcNAc moieties to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation and is integral to a multitude of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer and cardiovascular disease, making OGT a compelling target for therapeutic intervention.[3][4] this compound provides a valuable tool for investigating the functional roles of OGT and the consequences of its inhibition in various cell-based models.
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its biological effects and diagrams of the relevant signaling pathways.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| Effective Concentration | HCT116 | 20-50 µM | 4-24 hours | Significant reduction in global O-GlcNAc levels, decreased cell proliferation. | [1][3] |
| Cell Growth Inhibition | HCT116 | 20-50 µM | Up to 96 hours | Reduced cell growth over time, without evidence of apoptosis. | [1][3] |
| Target Engagement | HCT116 | 20-50 µM | 4-24 hours | Decreased cleavage of Host Cell Factor 1 (HCF-1). | [1][3] |
Signaling Pathways and Experimental Workflows
OGT Signaling Pathway
O-GlcNAc transferase (OGT) is a central regulator of cellular signaling, integrating nutrient availability with various downstream pathways. This compound, by inhibiting OGT, modulates these intricate networks. The diagram below illustrates the central role of OGT and the downstream pathways affected by its inhibition.
References
- 1. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the assessment of mTOR activity in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in searching c-Myc transcriptional cofactors during tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OSMI-3 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-3 is a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT), a critical enzyme in the hexosamine biosynthetic pathway. OGT catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins, thereby modulating their function. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, neurodegeneration, and metabolic disorders. This compound offers a valuable tool for studying the physiological and pathological roles of OGT in vivo.
These application notes provide a detailed standard operating procedure for the administration of this compound to mice, including recommended dosage, vehicle formulation, and protocols for assessing its biological effects, with a focus on its role in activating the cGAS-STING pathway and anti-tumor immunity.
Data Presentation
Table 1: In Vivo Administration Parameters for OGT Inhibitors in Mice
| Compound | Dosage | Administration Route | Vehicle | Mouse Strain | Study Focus | Reference |
| This compound | 10 mg/kg/day | Intraperitoneal (IP) Injection | Not specified, proposed vehicle in protocol below | Not specified | Anti-tumor immunity | [1] |
| OSMI-1 | Not specified for in vivo | Not specified | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | OGT Inhibition | [2] |
| 5SGlcNHex | 3 - 300 mg/kg | Intraperitoneal (IP) Injection | Aqueous solution | Not specified | Metabolic effects | [3] |
Note: Pharmacokinetic data for this compound in mice, such as Cmax, Tmax, half-life, and bioavailability, are not currently available in the public domain. Researchers are advised to conduct pilot pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental model and objectives.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Mice
1.1. Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27G)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
1.2. Vehicle Formulation (Adapted from OSMI-1 Protocol[2]):
A commonly used vehicle for administering hydrophobic compounds to mice is a mixture of DMSO, PEG300, Tween-80, and saline. This formulation helps to solubilize the compound and maintain its stability for injection.
-
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
1.3. Preparation of this compound Solution (for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):
This protocol is for preparing a 2 mg/mL stock solution of this compound.
-
Calculate the required amount of this compound: For a 10 mg/kg dose, a 20 g mouse requires 0.2 mg of this compound. To prepare a 1 mL stock solution at 2 mg/mL, weigh out 2 mg of this compound powder.
-
Dissolve this compound in DMSO: In a sterile 1.5 mL microcentrifuge tube, add 100 µL of DMSO to the 2 mg of this compound. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Add PEG300: Add 400 µL of PEG300 to the DMSO/OSMI-3 solution. Vortex until the solution is homogeneous.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Add Saline: Add 450 µL of sterile saline to the tube. Vortex for a final time to create a uniform suspension.
-
Visual Inspection: The final solution should be a clear or slightly opalescent suspension. If precipitation occurs, the formulation may need to be adjusted. It is recommended to prepare the solution fresh before each use.
1.4. Administration to Mice:
-
Animal Handling: Acclimatize mice to the experimental conditions for at least one week prior to the start of the study. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dosage Calculation: Calculate the injection volume for each mouse based on its body weight and the desired dose (10 mg/kg). For a 20g mouse and a 2 mg/mL solution, the injection volume would be 100 µL.
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Insert a 25-27G needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution slowly.
-
Monitor the animal for any adverse reactions following the injection.
-
Protocol 2: Assessment of cGAS-STING Pathway Activation
Inhibition of OGT by this compound has been shown to induce genomic instability, leading to the accumulation of cytosolic DNA and subsequent activation of the cGAS-STING pathway[4][5][6]. This protocol outlines methods to assess the activation of this pathway in mouse tissues following this compound administration.
2.1. Tissue Collection and Processing:
-
Timeline: Tissues should be collected at various time points post-OSMI-3 administration (e.g., 24, 48, and 72 hours) to capture the dynamics of pathway activation.
-
Euthanasia and Tissue Harvest: Euthanize mice according to approved IACUC protocols. Immediately harvest tissues of interest (e.g., tumor, spleen, liver) and either snap-freeze in liquid nitrogen for subsequent molecular analysis or fix in 10% neutral buffered formalin for immunohistochemistry.
2.2. Measurement of Cytosolic DNA:
This protocol is adapted from methods described for measuring cytosolic mitochondrial DNA[7][8].
-
Cell Fractionation:
-
Homogenize fresh or frozen tissue in a Dounce homogenizer with a hypotonic buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 x g) to pellet mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
DNA Extraction: Extract DNA from the cytosolic fraction using a commercial DNA extraction kit suitable for low DNA concentrations.
-
Quantitative PCR (qPCR):
-
Use primers specific for a nuclear DNA marker (e.g., a single-copy gene) and a mitochondrial DNA marker (to assess mitochondrial contamination).
-
Perform qPCR to quantify the amount of nuclear DNA in the cytosolic fraction. An increase in cytosolic DNA in this compound treated mice compared to vehicle controls indicates genomic instability.
-
2.3. Western Blot Analysis of cGAS-STING Pathway Proteins:
-
Protein Extraction: Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Perform standard western blotting procedures to detect the following proteins:
-
Phospho-STING (p-STING)
-
STING
-
Phospho-TBK1 (p-TBK1)
-
TBK1
-
Phospho-IRF3 (p-IRF3)
-
IRF3
-
cGAS
-
GAPDH or β-actin (as a loading control)
-
An increase in the phosphorylated forms of STING, TBK1, and IRF3 indicates pathway activation.
-
2.4. Measurement of Type I Interferon (IFN-β) Production by ELISA:
-
Sample Preparation: Homogenize tumor or other tissues in a suitable buffer and measure the total protein concentration.
-
ELISA: Use a commercially available mouse IFN-β ELISA kit to quantify the concentration of IFN-β in the tissue lysates[3][6][9][10]. Follow the manufacturer's instructions for the assay. An increase in IFN-β levels in this compound treated mice is indicative of cGAS-STING pathway activation.
Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound inhibits OGT, leading to increased cytosolic DNA and cGAS-STING activation.
Experimental Workflow Diagram
Caption: Workflow for this compound administration and analysis of cGAS-STING pathway activation in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse IFN beta ELISA Kit (424001) - Invitrogen [thermofisher.com]
- 4. Metabolic Inhibitors of O-GlcNAc Transferase That Act In Vivo Implicate Decreased O-GlcNAc Levels in Leptin-Mediated Nutrient Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. raybiotech.com [raybiotech.com]
- 7. Assessing mitochondrial DNA release into the cytosol and the subsequent activation of innate immune-related pathways in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic Release of Mitochondrial DNA and Associated cGAS Signaling Mediates Radiation-Induced Hematopoietic Injury of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pblassaysci.com [pblassaysci.com]
- 10. Mouse IFN-β(Interferon Beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for OSMI-3 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-3 is a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT), the sole enzyme responsible for the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1] This post-translational modification is a critical regulator of a vast array of cellular processes, and its dysregulation has been implicated in the pathophysiology of cancer, cardiovascular disease, and neurodegenerative disorders. These application notes provide a comprehensive guide for the use of this compound in in vivo studies, including recommended starting dosages, formulation, administration protocols, and methods for assessing its biological effects.
Disclaimer: Limited peer-reviewed in vivo data for this compound is currently available. The following protocols and dosage recommendations are based on information for similar OGT inhibitors and general best practices for in vivo compound administration. Researchers should consider these as starting points and perform pilot studies to determine the optimal conditions for their specific animal models and experimental goals.
Data Presentation
In Vivo Dosage and Administration Summary for OGT Inhibitors
The following table summarizes a reported in vivo dosage for a metabolic OGT inhibitor, which can serve as a reference for initiating studies with this compound.
| Compound | Animal Model | Dosage | Administration Route | Vehicle | Key Findings |
| 5SGlcNHex (Metabolic OGT Inhibitor) | Mouse | 50 mg/kg | Intraperitoneal (IP) | Not Specified | Reduced O-GlcNAc levels in various tissues 16 hours post-dosing.[2][3][4][5] |
Recommended Starting Formulation for this compound
Based on supplier recommendations, a common vehicle for formulating hydrophobic compounds like this compound for in vivo use is a co-solvent system.
| Vehicle Component | Percentage | Notes |
| DMSO | 5% | Should be kept to a minimum as it can have its own biological effects. |
| PEG300 | 30% | A commonly used solubilizing agent. |
| Water/Saline | 65% | Should be sterile and of physiological pH. |
Signaling Pathway
The O-GlcNAc signaling pathway is centrally regulated by OGT, which utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway (HBP), as a sugar donor. The HBP integrates nutrient status (glucose, amino acids, fatty acids, and nucleotides) to modulate protein O-GlcNAcylation. OGT, in turn, modifies a wide range of proteins, including transcription factors, kinases, and cytoskeletal components, thereby influencing gene expression, signal transduction, and other critical cellular functions. This compound directly inhibits OGT, leading to a global reduction in protein O-GlcNAcylation.
Caption: O-GlcNAc signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a clear and sterile solution of this compound suitable for parenteral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10-50 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: In a sterile tube, prepare the co-solvent vehicle by mixing 5% DMSO, 30% PEG300, and 65% sterile saline or PBS. For example, to make 1 mL of vehicle, mix 50 µL of DMSO, 300 µL of PEG300, and 650 µL of saline.
-
Dissolve this compound: Weigh the calculated amount of this compound and add it to the vehicle solution.
-
Aid dissolution (if necessary): Vortex the solution vigorously. If this compound does not fully dissolve, gentle warming (to 37°C) or brief sonication can be applied. Ensure the final solution is clear.
-
Sterile filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: It is recommended to prepare the dosing solution fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light.
Protocol 2: In Vivo Efficacy Study in a Xenograft Cancer Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Experimental Workflow:
Caption: Experimental workflow for an in vivo cancer xenograft study.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old
-
Cancer cell line of interest
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells in 100 µL).
-
Anesthetize the mice and subcutaneously inject the cell suspension into the flank.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-50 mg/kg) or vehicle control via intraperitoneal (IP) injection or oral gavage daily or as determined by pilot studies.
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process tumor tissue for further analysis (e.g., Western blot for O-GlcNAcylation, immunohistochemistry).
-
Protocol 3: Assessment of O-GlcNAc Levels in Tissues by Western Blot
Objective: To determine the effect of this compound treatment on global O-GlcNAcylation levels in various tissues.
Materials:
-
Tissue samples from treated and control animals
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., Thiamet-G)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6), anti-beta-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis:
-
Homogenize frozen tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the O-GlcNAc signal to the loading control.
-
Compare the levels of O-GlcNAcylation between this compound treated and vehicle control groups.
-
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Metabolic Inhibitors of O‐GlcNAc Transferase That Act In Vivo Implicate Decreased O‐GlcNAc Levels in Leptin‐Mediated Nutrient Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Inhibitors of O-GlcNAc Transferase That Act In Vivo Implicate Decreased O-GlcNAc Levels in Leptin-Mediated Nutrient Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for OSMI-3: A Potent O-GlcNAc Transferase (OGT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-3 is a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT). OGT is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer. This compound serves as a valuable chemical tool for studying the functional roles of OGT and the consequences of its inhibition in various biological systems. These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for use in cell-based assays.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₃₅N₃O₉S₂ |
| Molecular Weight | 669.77 g/mol |
| CAS Number | 2260791-13-5 |
| Appearance | Crystalline solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year. |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Cell Line | Assay Type | Recommended Working Concentration | Reference |
| HCT116 | O-GlcNAc level reduction, Cell Proliferation | 20 - 50 µM | [1][2] |
| Various | Cytotoxicity (IC₅₀ determination) | 0.1 - 100 µM (initial range finding) | General guidance |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 6.70 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solutions
This protocol details the serial dilution of the 10 mM DMSO stock solution to prepare working concentrations for cell culture experiments. It is crucial to maintain a final DMSO concentration of less than 0.5% (ideally ≤ 0.1%) in the final cell culture medium to minimize solvent-induced cytotoxicity.[3][4]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure (Example for preparing a 50 µM working solution):
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in sterile cell culture medium.
-
Add 10 µL of the 10 mM this compound stock to 90 µL of pre-warmed complete cell culture medium. Mix well by gentle pipetting.
-
-
Final Working Solution: Prepare the final 50 µM working solution by diluting the 1 mM intermediate stock 1:20 in pre-warmed complete cell culture medium.
-
For example, to prepare 1 mL of 50 µM working solution, add 50 µL of the 1 mM intermediate stock to 950 µL of pre-warmed complete cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. For the example above, the final DMSO concentration would be 0.5%.
Protocol 3: Determining the IC₅₀ of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a specific cancer cell line. This is essential for establishing the effective concentration range for further experiments.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 2)
-
96-well sterile, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of this compound working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) by serial dilution from the highest concentration.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound or the vehicle control.
-
Include wells with medium only as a blank control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.[7][8]
-
Mandatory Visualization
Caption: OGT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC₅₀ of this compound.
References
- 1. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. lifetein.com [lifetein.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of OSMI-3 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-3 is a potent, cell-permeable inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT), a critical enzyme in the regulation of numerous cellular processes. By modulating the O-GlcNAcylation of nuclear and cytoplasmic proteins, this compound presents a valuable tool for studying the roles of OGT in health and disease, particularly in the fields of oncology and cardiovascular research. Accurate and reliable analytical methods are paramount for characterizing the pharmacokinetics and pharmacodynamics of this compound in preclinical and clinical studies.
This document provides detailed application notes and proposed protocols for the detection and quantification of this compound in biological samples. While specific validated methods for this compound are not yet publicly available, the following protocols are based on established analytical techniques for small molecule inhibitors with similar physicochemical properties, such as tyrosine kinase inhibitors and compounds containing quinolinone-sulfonamide scaffolds.
Analytical Methodologies
The primary recommended methods for the quantitative analysis of this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its superior sensitivity and selectivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules in complex biological fluids due to its high specificity and sensitivity.
Application Note: This method is suitable for the determination of this compound in plasma, serum, and tissue homogenates. It offers low limits of quantification, making it ideal for pharmacokinetic studies where drug concentrations may be low. A stable isotope-labeled internal standard (SIL-IS) of this compound would be optimal for the highest accuracy and precision. If a SIL-IS is unavailable, a structurally similar compound can be used as an internal standard.
Proposed Protocol: LC-MS/MS for this compound in Human Plasma
a. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[1]
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of internal standard working solution (e.g., this compound-¹³C₆,¹⁵N₂ in methanol).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b. Liquid Chromatography Conditions
A C18 column is a suitable choice for the separation of this compound based on its predicted polarity.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
c. Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A hypothetical precursor ion [M+H]⁺ would be m/z 670.8. Product ions would be identified in MS2 scan mode. |
d. Data Presentation: Hypothetical Calibration Curve Data
The following table represents hypothetical data for a calibration curve for this compound in plasma.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 105.3 | 8.7 |
| 5 | 0.058 | 102.1 | 6.2 |
| 25 | 0.295 | 98.9 | 4.5 |
| 100 | 1.182 | 100.5 | 3.1 |
| 500 | 5.915 | 99.2 | 2.5 |
| 1000 | 11.850 | 101.8 | 1.9 |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique that can be used for the quantification of this compound, particularly at higher concentrations.
Application Note: This method is suitable for the analysis of this compound in applications where high sensitivity is not required, such as in vitro assays with higher concentrations or for the analysis of bulk drug substance. The quinolinone-sulfonamide structure of this compound suggests it will have a strong UV absorbance.
Proposed Protocol: HPLC-UV for this compound
a. Sample Preparation
The same protein precipitation protocol as for LC-MS/MS can be used. For cleaner samples, solid-phase extraction (SPE) may be employed.
b. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | Wavelength to be determined by UV scan of a standard solution (likely in the 250-350 nm range). |
c. Data Presentation: Hypothetical Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Accuracy | 90-110% |
| Precision (%CV) | < 15% |
| Recovery | > 85% |
Signaling Pathway and Experimental Workflow Diagrams
OGT Signaling Pathway
The following diagram illustrates the central role of O-GlcNAc transferase (OGT) in cellular signaling. Glucose enters the cell and a fraction is shunted into the hexosamine biosynthetic pathway (HBP) to produce UDP-GlcNAc, the substrate for OGT. OGT then transfers a single N-acetylglucosamine moiety to serine or threonine residues of numerous nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is reversed by O-GlcNAcase (OGA). O-GlcNAcylation impacts a wide array of cellular processes, including transcription, signal transduction, and metabolism.[2][3] this compound acts as an inhibitor of OGT, thereby reducing global O-GlcNAcylation.
Caption: OGT Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Quantification in Biological Samples
This diagram outlines the logical steps for the analysis of this compound from sample collection to data analysis.
Caption: Workflow for this compound analysis in biological samples.
References
OSMI-3: Application in High-Throughput Screening for O-GlcNAc Transferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-3 is a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT), a critical enzyme in the post-translational modification of nuclear and cytoplasmic proteins.[1][2] O-GlcNAcylation, the addition of N-acetylglucosamine to serine and threonine residues, is a dynamic regulatory process akin to phosphorylation and is implicated in a wide array of cellular processes and disease states, including cancer and neurodegeneration. This compound and its analogs have emerged from structure-based drug design and high-throughput screening efforts as valuable chemical probes to investigate OGT biology and as a starting point for the development of novel therapeutics.[3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize new OGT inhibitors.
Mechanism of Action
This compound acts as a potent inhibitor of OGT.[1] Its mechanism involves the modulation of detained intron splicing.[1][4] In cellular contexts, treatment with this compound leads to a significant reduction in global O-GlcNAcylation levels.[1][5] This is often observed through the analysis of downstream targets; for instance, a decrease in the cleavage products of Host Cell Factor 1 (HCF-1) and the appearance of its uncleaved form are characteristic cellular markers of this compound activity.[1][5]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its closely related analog, OSMI-4, which is often used as a reference compound in OGT inhibitor screening.
| Compound | Assay Type | Target | Cell Line (if applicable) | Potency (IC₅₀/EC₅₀/Kᵢ) | Reference |
| This compound (active form 2a) | Binding Affinity | OGT | N/A | Low nanomolar Kd | [3] |
| This compound (ester prodrug 2b) | Cellular O-GlcNAc reduction | OGT | HCT116 | 20-50 µM (effective concentration) | [1][5] |
| OSMI-4 (active form 4a) | Binding Affinity | OGT | N/A | Low nanomolar Kd | [3] |
| OSMI-4 (ester prodrug 4b) | Cellular O-GlcNAc reduction | OGT | HEK293T | ~3 µM (EC₅₀) | [3] |
| OSMI-4b | In-cell OGT activity (CAR) | OGT | U-2 OS | 10 µM (effective concentration) | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: O-GlcNAc cycling pathway and the inhibitory action of this compound.
Caption: High-throughput screening workflow for OGT inhibitors.
Experimental Protocols
High-Throughput Screening for OGT Inhibitors using a Luminescence-Based Assay (e.g., UDP-Glo™)
This protocol is designed for a primary high-throughput screen to identify inhibitors of OGT by measuring the amount of UDP produced in the glycosyltransferase reaction. This compound is used as a positive control for inhibition.
Materials:
-
Recombinant human OGT enzyme
-
OGT peptide substrate (e.g., a peptide derived from a known OGT substrate)
-
UDP-GlcNAc (donor substrate)
-
This compound (positive control)
-
Compound library dissolved in DMSO
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating:
-
Dispense test compounds and controls into the 384-well assay plates. Typically, a final assay concentration of 10-20 µM is used for primary screens.
-
Include wells with DMSO only (negative control) and a saturating concentration of this compound (e.g., 50 µM) as a positive control.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing OGT enzyme and the peptide substrate in the appropriate reaction buffer as recommended by the enzyme supplier.
-
-
Initiation of the Glycosyltransferase Reaction:
-
Add the enzyme/substrate master mix to each well of the assay plate.
-
To initiate the reaction, add UDP-GlcNAc to all wells. The final concentrations should be optimized, but typical starting points are 50-100 µM for UDP-GlcNAc and a concentration of peptide substrate at or near its Km.
-
-
Incubation:
-
Incubate the assay plate at room temperature or 30°C for a predetermined time (e.g., 60-120 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Detection:
-
Following incubation, add the UDP-Glo™ Detection Reagent to each well. This reagent simultaneously stops the OGT reaction and initiates the luminescence signal generation.
-
Incubate the plate at room temperature for 60 minutes to allow the luminescence signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is proportional to the amount of UDP produced. A decrease in signal relative to the DMSO control indicates inhibition of OGT.
-
Calculate the percent inhibition for each compound and identify "hits" based on a predefined threshold (e.g., >50% inhibition).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a secondary assay to confirm that hit compounds from the primary screen directly engage with OGT in a cellular environment.
Materials:
-
HCT116 cells (or other relevant cell line)
-
Cell culture medium and reagents
-
Test compounds and this compound (positive control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-OGT antibody
Protocol:
-
Cell Treatment:
-
Seed HCT116 cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations or with this compound (e.g., 50 µM) for a specified time (e.g., 4 hours) at 37°C. Include a DMSO-treated control.
-
-
Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble OGT:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble OGT in each sample by Western blotting using an anti-OGT antibody.
-
-
Data Analysis:
-
Quantify the band intensities for OGT at each temperature for the different treatment conditions.
-
Plot the fraction of soluble OGT as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound compared to the DMSO control indicates target engagement.
-
Western Blot Analysis of Cellular O-GlcNAc Levels
This protocol is used to assess the functional consequence of OGT inhibition in cells by measuring the global levels of O-GlcNAcylated proteins.
Materials:
-
HCT116 cells
-
Cell culture medium and reagents
-
Test compounds and this compound (positive control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Protocol:
-
Cell Treatment and Lysis:
-
Treat HCT116 cells with test compounds or this compound (20-50 µM) for 4-24 hours.[1]
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody against O-GlcNAc.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. . To ensure equal protein loading, the same membrane can be stripped and re-probed with a loading control antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A decrease in the overall O-GlcNAc signal in compound-treated cells compared to the DMSO control indicates inhibition of OGT activity in the cellular context.
-
Conclusion
This compound is a valuable tool for the study of OGT and the discovery of novel inhibitors. The protocols provided herein offer a framework for utilizing this compound in high-throughput screening and subsequent validation assays. By employing these methods, researchers can effectively identify and characterize new chemical entities that modulate OGT activity, paving the way for a deeper understanding of O-GlcNAc signaling and the development of potential therapeutics for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.co.uk [promega.co.uk]
- 3. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing OSMI-3 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-3 is a potent, long-lasting, and cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT)[1]. OGT is a critical enzyme that catalyzes the addition of N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation[1]. This process is essential for regulating protein function, localization, and stability, thereby impacting a wide array of cellular processes including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer and neurodegenerative disorders. This compound serves as a valuable chemical probe to investigate the biological roles of OGT and to validate it as a therapeutic target.
These application notes provide detailed protocols for assessing the target engagement of this compound with OGT in a cellular context using three common methodologies: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Western Blotting for O-GlcNAcylation levels.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound. It is important to note that specific values can vary depending on the assay conditions and cell type used. Researchers are encouraged to determine these values under their specific experimental settings.
| Parameter | Value | Assay | Cell Line | Reference |
| Binding Affinity (Kd) | Low Nanomolar | Microscale Thermophoresis | - | [2] |
| IC50 | To be determined | In vitro OGT enzymatic assay | - | - |
| EC50 | To be determined | Cell-based O-GlcNAcylation assay | HCT116, HEK293T, etc. | - |
| Recommended Concentration Range | 20-50 µM | Cell-based assays | HCT116 | [1] |
| Recommended Treatment Duration | 4-24 hours | Cell-based assays | HCT116 | [1] |
Signaling Pathway
The diagram below illustrates the central role of O-GlcNAc Transferase (OGT) in the hexosamine biosynthetic pathway and its subsequent influence on various cellular processes. This compound directly inhibits OGT, thereby reducing the O-GlcNAcylation of downstream protein targets.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Workflow:
Detailed Protocol:
-
Cell Culture and Harvest:
-
Culture cells (e.g., HCT116) to 80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in fresh media or PBS to a concentration of 2 x 10^6 cells/mL.
-
-
Compound Treatment:
-
Divide the cell suspension into aliquots.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes[3].
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath[4].
-
-
Separation of Fractions:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins[3].
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Mix the supernatant with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against OGT overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for OGT at each temperature for both this compound and vehicle-treated samples.
-
Plot the relative amount of soluble OGT as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound treated sample indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Workflow:
Detailed Protocol:
-
Cell Transfection:
-
Transfect HEK293T cells with a vector encoding for an OGT-NanoLuc® fusion protein. Follow the transfection reagent manufacturer's protocol.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest the cells and seed them into a white 96-well assay plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions and a constant, optimized concentration of the OGT-specific NanoBRET™ tracer to the cells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for binding equilibrium to be reached (typically 2 hours).
-
-
Substrate Addition:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor solution according to the manufacturer's instructions[5].
-
Add the substrate/inhibitor mix to all wells.
-
-
Signal Measurement:
-
Measure the donor emission (460nm) and the acceptor emission (>600nm) using a plate reader equipped with the appropriate filters[5].
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor emission by the donor emission for each well and subtracting the background ratio (from cells with no tracer).
-
Plot the corrected NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the concentration of this compound required to displace 50% of the tracer.
-
Western Blot for Cellular O-GlcNAcylation
A reduction in the global levels of O-GlcNAcylation in cells treated with this compound provides indirect but strong evidence of OGT target engagement and inhibition.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT116 or HEK293T) and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 50 µM) for a set time period (e.g., 4, 8, 16, 24 hours). Include a vehicle (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G) to preserve O-GlcNAc modifications[6].
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes O-GlcNAcylated proteins (e.g., anti-O-GlcNAc antibody, clone RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe a separate blot or strip the current blot and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Signal Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the image.
-
Quantify the intensity of the O-GlcNAc signal across the entire lane for each sample and normalize it to the loading control. A dose- and time-dependent decrease in the O-GlcNAc signal in this compound-treated cells indicates OGT inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. promega.com [promega.com]
- 6. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OSMI-3 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges when working with the O-GlcNAc transferase (OGT) inhibitor, OSMI-3. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is a hydrophobic molecule, and DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2]
Q2: What is the known solubility of this compound in DMSO?
A2: Based on in vivo formulation protocols, this compound can be dissolved in DMSO at a concentration of at least 40 mg/mL.[1]
Q3: Is this compound soluble in aqueous solutions like water or PBS?
A3: While specific data is limited, it is anticipated that this compound has very low solubility in aqueous solutions such as water or phosphate-buffered saline (PBS). This is inferred from its hydrophobic chemical structure and the common practice of using DMSO for initial dissolution. A structurally related compound, OSMI-1, has been noted to have limited aqueous solubility, which can be a characteristic of this class of inhibitors.[3]
Q4: What is the recommended final concentration of DMSO in cell culture media?
A4: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically between 0.1% and 0.5%.[4][5] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[4] However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell behavior.
Quantitative Solubility Data
The following table summarizes the available and inferred solubility information for this compound.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL | Based on in vivo formulation protocols.[1] |
| Ethanol | Data not available | Likely to have some solubility, but less than DMSO. |
| Water | Very Low | Inferred from chemical structure and data on similar compounds.[3] |
| Phosphate-Buffered Saline (PBS) | Very Low | Inferred from chemical structure and data on similar compounds.[3] |
Experimental Protocols
Protocol for Preparing an this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder (MW: 669.77 g/mol )
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Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the vial.
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.6977 mg of this compound.
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Dissolution: Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed out 6.6977 mg, you would add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A stock solution in DMSO is typically stable for at least 6 months when stored at -80°C.[6]
Troubleshooting Guide
Issue: I see precipitation after adding my this compound working solution to the cell culture media.
This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous-based cell culture medium. The dramatic change in solvent polarity can cause the compound to crash out of solution.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
-
Optimize the Dilution Method:
-
Rapid Mixing: When preparing the working solution, add the DMSO stock solution to the cell culture media while gently vortexing or swirling the media. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution. For example, first, dilute the 10 mM DMSO stock to 1 mM in media, and then further dilute this intermediate solution to your final working concentration.
-
-
Use a Carrier Protein: The presence of serum (e.g., fetal bovine serum) in the cell culture media can help to stabilize the compound and prevent precipitation through binding to proteins like albumin. If you are using a serum-free medium, consider adding purified bovine serum albumin (BSA) as a carrier.
-
Warm the Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound Supplier | CAS 2260791-13-5 | AOBIOUS [aobious.com]
- 3. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Optimizing OSMI-3 Treatment in MCF-7 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the O-GlcNAc Transferase (OGT) inhibitor, OSMI-3, with the human breast cancer cell line, MCF-7.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and duration for this compound treatment in MCF-7 cells?
A1: The optimal concentration and duration of this compound treatment can vary depending on the experimental endpoint. Based on studies with similar OGT inhibitors like OSMI-1, a starting concentration range of 20-50 µM is recommended. Treatment durations can range from 6 to 72 hours. For initial experiments, it is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific assay. A 24-hour treatment with 20 µM OSMI-1 has been shown to be effective in reducing O-GlcNAcylation and impacting cell viability in MCF-7 cells.
Q2: How can I confirm that this compound is effectively inhibiting OGT in my MCF-7 cells?
A2: The most direct method to confirm OGT inhibition is to measure the global O-GlcNAcylation levels in cell lysates via Western blotting. A significant decrease in the O-GlcNAc signal upon this compound treatment indicates effective inhibition. You can use an antibody that recognizes O-GlcNAcylated proteins (e.g., anti-O-GlcNAc, clone RL2).
Q3: What are the expected phenotypic effects of this compound treatment on MCF-7 cells?
A3: Inhibition of OGT in MCF-7 cells has been associated with several phenotypic changes, including:
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Reduced Cell Viability and Proliferation: this compound treatment can lead to a decrease in the number of viable cells.
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Cell Cycle Arrest: OGT inhibition may cause cells to arrest in the G1 phase of the cell cycle. This can be observed through flow cytometry analysis of DNA content.
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Induction of Apoptosis: Prolonged or high-concentration treatment with OGT inhibitors can lead to programmed cell death. This can be assessed by Annexin V/PI staining.
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Alterations in Signaling Pathways: OGT inhibition can impact signaling pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.
Q4: Can this compound treatment affect the expression of estrogen receptor alpha (ERα) in MCF-7 cells?
A4: Yes, studies have shown that O-GlcNAcylation can regulate the expression of ERα. Inhibition of OGT may lead to alterations in ERα levels, which could be a relevant consideration for studies in this ER-positive cell line.
Troubleshooting Guides
Western Blot for O-GlcNAcylation
| Problem | Possible Cause | Solution |
| Weak or no O-GlcNAc signal in control cells | Insufficient protein loading. | Ensure you are loading an adequate amount of protein (typically 20-40 µg of total cell lysate). |
| Low abundance of O-GlcNAcylated proteins. | Consider enriching for O-GlcNAcylated proteins before Western blotting. | |
| Inefficient antibody binding. | Use a recommended anti-O-GlcNAc antibody and optimize antibody concentration and incubation time. | |
| High background or non-specific bands | Antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration. |
| Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% BSA or non-fat milk in TBST. | |
| Inadequate washing. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. | |
| Inconsistent O-GlcNAc signal between replicates | Uneven protein loading. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a loading control like β-actin or GAPDH. |
| Variability in cell culture or treatment. | Ensure consistent cell seeding density, treatment conditions, and lysis procedures for all samples. |
Flow Cytometry for Cell Cycle Analysis
| Problem | Possible Cause | Solution |
| High coefficient of variation (CV) in G1 peak | Clumped cells. | Gently pipette the cell suspension before and after fixation to ensure a single-cell suspension. Consider filtering the cells through a cell strainer. |
| Improper fixation. | Use ice-cold 70% ethanol and add it dropwise to the cell pellet while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C. | |
| Debris peak obscuring the G1 peak | Excessive cell death or lysis. | Handle cells gently during harvesting and staining. Optimize the centrifugation speed and duration. |
| Shifting of cell cycle peaks | Instrument settings not optimized. | Calibrate the flow cytometer with beads and ensure the laser and detector settings are appropriate for the fluorochrome used (e.g., Propidium Iodide). |
| Inconsistent staining. | Ensure a consistent cell number for staining and use a fixed volume of staining solution for each sample. | |
| No clear G2/M peak | Low proliferation rate of control cells. | Ensure MCF-7 cells are in the logarithmic growth phase before treatment. |
| Treatment induces a strong G1 arrest. | This may be an expected result of this compound treatment. Analyze the percentage of cells in each phase to quantify the effect. |
Data Presentation
Table 1: Effect of OSMI-1 on the Viability of MCF-7 Cells over Time.
| Treatment Duration | OSMI-1 Concentration (µM) | % Cell Viability (relative to control) |
| 24 hours | 10 | ~90% |
| 20 | ~75% | |
| 40 | ~60% | |
| 50 | ~50% | |
| 48 hours | 10 | ~80% |
| 20 | ~60% | |
| 40 | ~45% | |
| 50 | ~35% | |
| 72 hours | 10 | ~70% |
| 20 | ~50% | |
| 40 | ~30% | |
| 50 | ~20% |
Note: This table presents hypothetical data based on trends observed in published studies with OGT inhibitors in breast cancer cell lines. Actual results may vary.
Experimental Protocols
Protocol 1: Western Blotting for Global O-GlcNAcylation
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Cell Lysis:
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Wash MCF-7 cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
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Separate proteins on a 10% SDS-polyacrylamide gel.
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Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against O-GlcNAc (e.g., clone RL2) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).
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Protocol 2: Cell Cycle Analysis by Flow Cytometry
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Cell Preparation:
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Harvest MCF-7 cells by trypsinization.
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Wash cells with PBS and centrifuge at 300 x g for 5 minutes.
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Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
-
Fixation:
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Add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension while gently vortexing.
-
Incubate at 4°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
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Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
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Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
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Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
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Use a low flow rate for better resolution.
-
Gate on single cells to exclude doublets and aggregates.
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Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
how to reduce OSMI-3 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the O-GlcNAc Transferase (OGT) inhibitor, OSMI-3, and minimize its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT).[1][2][3][4] OGT is the sole enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation. This compound has been shown to have low nanomolar binding affinity for OGT in its active form.[5]
Q2: How does this compound inhibit OGT activity in cells?
This compound reduces the levels of O-GlcNAcylation on proteins within cells.[1][3] It has been reported to increase the splicing of detained introns in the OGT transcript.[1][2][4] In cellular models, such as HCT116 cells, treatment with this compound at concentrations of 20-50 μM for 4-24 hours leads to a significant reduction in global O-GlcNAc levels.[1][3]
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and mitigate them.[6]
Q4: Are the specific off-targets of this compound known?
Currently, there is limited publicly available information detailing a comprehensive selectivity profile or a definitive list of specific off-target proteins for this compound. Therefore, it is recommended that researchers empirically determine and validate the on-target effects of this compound in their specific experimental system.
Troubleshooting Guide: Addressing Potential Off-Target Effects
This guide is designed to help you identify and troubleshoot potential off-target effects during your experiments with this compound.
Issue 1: I'm observing a cellular phenotype that is inconsistent with OGT inhibition.
-
Question: How can I confirm that the observed phenotype is a direct result of OGT inhibition?
-
Answer:
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Perform a Dose-Response Curve: A hallmark of on-target activity is a clear, sigmoidal dose-response relationship where the observed effect correlates with the IC50 of the inhibitor for its target. Test a wide range of this compound concentrations to establish this relationship.
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Use a Structurally Different OGT Inhibitor: Replicating the phenotype with a structurally unrelated OGT inhibitor can provide strong evidence that the effect is on-target.
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Conduct a Rescue Experiment: If possible, overexpress a form of OGT that is resistant to this compound. If the phenotype is reversed or diminished in the presence of the resistant mutant, it strongly supports an on-target mechanism.[6]
-
Issue 2: I'm observing significant cell toxicity at concentrations expected to be effective.
-
Question: How can I determine if the observed toxicity is due to off-target effects?
-
Answer:
-
Lower the Concentration: Determine the minimal concentration of this compound required for the desired level of OGT inhibition in your system. Using concentrations at or slightly above the EC50 for OGT inhibition can minimize engagement with lower-affinity off-targets.[6]
-
Compare with OGT Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate OGT expression. If the toxicity profile of this compound is significantly different from that of genetic OGT depletion, it may suggest off-target-mediated toxicity.
-
Profile for Off-Target Liabilities: Consider using broader screening methods to identify potential off-targets. Techniques like kinome scans or proteome-wide thermal shift assays can provide insights into other proteins that this compound may be binding to.
-
Data Presentation: Characterizing Inhibitor Selectivity
When evaluating this compound or comparing it to other inhibitors, it is crucial to systematically organize quantitative data. The following table provides a template for summarizing key parameters to assess potency and selectivity.
| Inhibitor | Primary Target | On-Target IC50 (nM) | Off-Target Protein 1 | Off-Target 1 IC50 (nM) | Off-Target Protein 2 | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / On-Target) | Cellular EC50 (µM) |
| This compound | OGT | Value | Value | Value | Value | Value | Value | Value |
| Inhibitor X | OGT | Value | Value | Value | Value | Value | Value | Value |
| Inhibitor Y | OGT | Value | Value | Value | Value | Value | Value | Value |
Note: Researchers should populate this table with their own experimental data.
Experimental Protocols & Methodologies
1. Protocol: Dose-Response Curve for OGT Inhibition
This protocol is designed to determine the effective concentration range of this compound for inhibiting OGT in your cell line of interest.
-
Materials:
-
This compound
-
Cell line of interest
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Appropriate cell culture medium and reagents
-
Lysis buffer
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Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
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Loading control antibody (e.g., β-actin, GAPDH)
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Secondary antibodies
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Western blot equipment and reagents
-
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of this compound for a defined period (e.g., 24 hours).
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Perform a Western blot analysis using the O-GlcNAc antibody to assess the global O-GlcNAcylation levels. Use a loading control to ensure equal protein loading.
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Quantify the band intensities and plot the percentage of O-GlcNAc inhibition against the log of the this compound concentration to determine the EC50.
-
2. Protocol: Conceptual Workflow for Off-Target Identification
For researchers seeking to proactively identify potential off-targets of this compound, the following workflow outlines key methodologies.
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Step 1: In Silico Prediction:
-
Step 2: Biochemical Screening:
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Kinome Scan: If off-target kinase activity is suspected, perform a kinome scan to assess the binding of this compound against a large panel of kinases. This will provide quantitative binding affinities (Kd values).
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Broad Ligand Binding Assays: Screen this compound against panels of other common off-target classes, such as GPCRs and ion channels.
-
-
Step 3: Cellular Target Engagement:
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to predicted off-targets within the complex environment of the cell. A shift in the melting temperature of a protein in the presence of this compound indicates binding.
-
-
Step 4: Functional Validation:
-
Once a high-confidence off-target is identified, use functional assays specific to that protein to confirm whether this compound modulates its activity.
-
Use siRNA or CRISPR to deplete the identified off-target and assess if this phenocopies or alters the cellular response to this compound.
-
Visualizations
Caption: OGT Signaling and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Reducing off-target drug accumulation by exploiting a type-III interferon response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chayon.co.kr [chayon.co.kr]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
common issues with OSMI-3 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the O-GlcNAc Transferase (OGT) inhibitor, OSMI-3, in solution. Following these guidelines will help ensure the integrity of the compound and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and long-lasting inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT).[1][2] OGT is the sole enzyme responsible for attaching O-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation.[3][4] This process is dynamic and reversible, with the O-GlcNAcase (OGA) enzyme catalyzing the removal of the sugar moiety.[4][5] By inhibiting OGT, this compound decreases the overall levels of O-GlcNAcylated proteins, which affects their stability, activity, and interactions, thereby influencing various cellular processes.[3]
Q2: How should I store this compound powder?
The solid (powder) form of this compound is stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C, where it can be stable for up to three years.[2][6]
Q3: How should I prepare and store this compound solutions?
This compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO).[7][8] For long-term storage of stock solutions, it is recommended to store aliquots at -80°C, which can maintain stability for six months to a year.[2][6] One vendor suggests stability for one month at -20°C.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots. If a prepared solution is clear, it can be stored at 4°C for short-term use, but it is advisable to prepare it fresh weekly as prolonged storage may lead to a loss of efficacy.[6] If the prepared solution forms a suspension, it should be prepared and used immediately.[6]
Q4: What factors can degrade this compound in solution?
Several factors can compromise the stability of this compound in solution:
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pH: The molecular structure of this compound contains functional groups susceptible to hydrolysis. The material safety data sheet indicates incompatibility with strong acids and alkalis.[9] Therefore, maintaining a neutral pH is critical.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[10] Avoid leaving solutions at room temperature for extended periods.
-
Oxidation: this compound may be sensitive to strong oxidizing and reducing agents.[9] It is best to use high-purity, degassed solvents and minimize the solution's exposure to air if oxidation is a concern.
Q5: I am observing inconsistent results. Could this compound stability be the cause?
Yes, inconsistent results are a common sign of compound degradation. If you observe a decrease in the expected biological effect (e.g., a smaller reduction in O-GlcNAc levels), it may indicate that the effective concentration of active this compound has decreased due to instability. Always use a freshly prepared solution or a properly stored aliquot for critical experiments to rule out stability issues.
Troubleshooting Guide
Problem: Reduced or no inhibitory activity in my assay.
-
Possible Cause: Degradation of this compound in solution.
-
Solution: Prepare a fresh stock solution of this compound from powder. If using a previously frozen aliquot, ensure it has not been subjected to multiple freeze-thaw cycles. Confirm the final concentration of the compound in your assay.
Problem: I see a precipitate in my this compound stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during freezing or the solvent may have evaporated, increasing the concentration beyond its solubility limit.
-
Solution: Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If it does not fully redissolve, it is best to discard the solution and prepare a fresh one. Do not use a solution with visible precipitate, as the concentration will be inaccurate.
Problem: My results vary significantly between experiments performed on different days.
-
Possible Cause: This could be due to the degradation of a working solution stored at 4°C or room temperature.
-
Solution: Always use a fresh working dilution prepared from a properly stored, frozen stock aliquot for each experiment. Avoid storing dilute working solutions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Source(s) |
| Powder | N/A | -20°C | 3 years | [2][6] |
| Solution | DMSO | -80°C | 6 - 12 months | [2][6] |
| Solution | DMSO | -20°C | 1 month | [2] |
| Solution | DMSO | 4°C | Up to 1 week | [6] |
Table 2: Summary of Factors Affecting this compound Stability in Solution
| Factor | Condition to Avoid | Recommended Practice | Rationale |
| pH | Strong acids and alkalis | Maintain neutral pH; use buffered solutions for aqueous assays. | Prevents acid/base-catalyzed hydrolysis.[9] |
| Temperature | Prolonged exposure to room temperature or higher | Store solutions at recommended low temperatures (-80°C). | Slows the rate of chemical degradation.[10] |
| Light | Direct exposure to light, especially UV | Store in amber vials or wrap containers in foil. | Prevents potential photodegradation.[10][12] |
| Oxidation | Strong oxidizing/reducing agents; excessive air exposure | Use high-purity solvents; consider storing under inert gas (e.g., argon). | Prevents oxidative degradation of the molecule.[9] |
| Freeze/Thaw | Multiple cycles | Prepare and store single-use aliquots. | Maintains compound integrity and prevents precipitation. |
Experimental Protocols & Visualizations
The O-GlcNAc Cycling Pathway and Role of this compound
The diagram below illustrates the dynamic process of O-GlcNAcylation, which is regulated by the enzymes OGT and OGA. This compound specifically inhibits OGT, leading to a global reduction in protein O-GlcNAcylation.
Caption: O-GlcNAc cycling pathway showing inhibition of OGT by this compound.
Protocol 1: Recommended Workflow for Assessing this compound Stability
To empirically determine the stability of this compound under your specific experimental conditions (e.g., in cell culture media), a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) is recommended.[13]
Caption: Experimental workflow for assessing the stability of this compound.
Protocol 2: General Protocol for Preparing a Stock Solution of this compound
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh the desired amount of this compound powder in a fume hood using an analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) cryovials.
-
Storage: Immediately store the aliquots at -80°C.
-
Documentation: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.
Troubleshooting Workflow for this compound Stability Issues
If you suspect compound instability is affecting your experiments, follow this logical troubleshooting guide.
Caption: A decision-making workflow for troubleshooting this compound stability.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | O-GlcNAcase Expression is Sensitive to Changes in O-GlcNAc Homeostasis [frontiersin.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. (S)-OSMI 3 Supplier | CAS 2411972-78-4 | AOBIOUS [aobious.com]
- 8. This compound Supplier | CAS 2260791-13-5 | AOBIOUS [aobious.com]
- 9. This compound|2260791-13-5|MSDS [dcchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Enhancing the Bioavailability of OSMI-3 in Animal Models
Disclaimer: As of November 2025, there is a notable lack of publicly available in vivo pharmacokinetic data specifically for OSMI-3. The following guidance is based on established principles for improving the bioavailability of poorly soluble small molecule inhibitors and should be adapted and optimized empirically for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT).[1][2] OGT is a highly conserved enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[3][4][5][6] This post-translational modification, known as O-GlcNAcylation, is a dynamic process that regulates a wide array of cellular functions, including signal transduction, transcription, and metabolism.[3][5][7] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer and neurodegenerative disorders.[3]
Q2: What are the main challenges in achieving good bioavailability for this compound in animal models?
While specific data for this compound is unavailable, compounds of its class often exhibit poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability.[8][9][10][11] Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in limited absorption into the systemic circulation.[8][9][10][11]
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[8][9][10][11][12] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[8][10][12]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and dissolution rate than the crystalline form.[11][12]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve solubility and facilitate absorption through the lymphatic pathway.[8][10][11]
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, and complexing agents like cyclodextrins can enhance the solubility of the drug in the formulation.[10][11]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution and absorption. First-pass metabolism in the liver. | 1. Optimize Formulation: Experiment with different formulation strategies such as SEDDS, solid dispersions, or nanoparticle formulations. 2. Consider Alternative Routes: If oral bioavailability remains low, consider parenteral routes of administration like intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. |
| Precipitation of this compound in the formulation upon storage or dilution. | The compound is supersaturated in the vehicle. The vehicle is not robust to changes in temperature or pH. | 1. Screen multiple vehicles: Test a range of solvents and excipients to find a stable formulation. 2. Prepare fresh formulations: If stability is an issue, prepare the dosing solution immediately before administration. 3. Conduct stability studies: Assess the physical and chemical stability of the formulation under relevant storage conditions. |
| Adverse effects observed in animals after administration (e.g., irritation, lethargy). | Toxicity of the vehicle (e.g., high concentration of DMSO). The compound itself may have off-target effects at high concentrations. | 1. Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability in the animal model. 2. Reduce DMSO Concentration: For mice, it is recommended to keep the DMSO concentration below 10% for normal mice and below 2% for immunocompromised or sensitive strains.[1] 3. Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound. |
Data Presentation
Table 1: Common Vehicle Compositions for In Vivo Studies in Mice
| Vehicle Composition | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A common formulation for compounds with poor water solubility. |
| 2% DMSO, 40% PEG300, 5% Tween 80, 53% Saline | Recommended for sensitive mouse strains to minimize DMSO toxicity.[1] |
| 10% DMSO, 90% Corn Oil | Suitable for lipophilic compounds. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | A common vehicle for oral suspensions. |
| 20% Captisol® (a modified cyclodextrin) in water | Can be used to enhance the solubility of certain compounds. |
Table 2: Recommended Administration Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume | Recommended Needle Gauge |
| Oral (Gavage) | 10 mL/kg | 20-22 G (ball-tipped) |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Intravenous (IV) - Tail Vein | 5 mL/kg | 27-30 G |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G |
Experimental Protocols
Protocol 1: Formulation Development and Screening
-
Solubility Assessment:
-
Determine the solubility of this compound in a panel of pharmaceutically acceptable solvents and vehicles (e.g., DMSO, ethanol, PEG400, corn oil, various surfactants).
-
Evaluate the effect of pH on the solubility of this compound.
-
-
Formulation Preparation:
-
Based on the solubility data, prepare a small batch of different formulations (e.g., solution, suspension, SEDDS).
-
For a SEDDS formulation, a common starting point is a mixture of oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol HP).
-
-
In Vitro Characterization:
-
For SEDDS, assess the emulsification performance upon dilution in an aqueous medium.
-
For solid dispersions, perform dissolution testing in a biorelevant medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Model:
-
Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with an appropriate number of animals per group to ensure statistical power.
-
-
Dosing and Administration:
-
Administer the selected this compound formulation via the desired route (e.g., oral gavage).
-
Include a control group receiving the vehicle alone.
-
For absolute bioavailability determination, an intravenous (IV) dosing group is required.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).
-
Calculate the oral bioavailability (F%) by comparing the AUC from the oral route to the AUC from the IV route, corrected for dose.
-
Mandatory Visualizations
Caption: O-GlcNAc Transferase (OGT) Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the bioavailability of a poorly soluble compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-GlcNAc as an Integrator of Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. mdpi.com [mdpi.com]
OSMI-3 Technical Support Center: Maximizing Efficacy and Minimizing Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of OSMI-3, a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT). Our goal is to help you achieve maximum experimental efficacy while ensuring minimal toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, long-lasting, and cell-permeable inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT). By inhibiting OGT, this compound prevents the addition of O-GlcNAc moieties to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification is crucial for regulating the function of a wide array of proteins involved in key cellular processes. Disruption of O-GlcNAcylation can impact signaling pathways, gene expression, and cell viability. For instance, in HCT116 cells, treatment with this compound leads to a significant reduction in global O-GlcNAc levels.[1]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the ideal concentration for your specific cell line and experimental endpoint. Based on available data, a good starting range for many cancer cell lines is between 10 µM and 50 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: For detailed instructions on preparing and storing stock solutions, please refer to the Experimental Protocols section below. In general, this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects or toxicity of this compound?
A4: While this compound is designed to be a specific OGT inhibitor, high concentrations or prolonged exposure may lead to off-target effects or cellular toxicity. It is crucial to distinguish between OGT-dependent effects and general cytotoxicity. We recommend including a negative control compound and performing cell viability assays in parallel with your functional experiments. No definitive LD50 or comprehensive in vivo toxicity data for this compound is currently available in the public domain.
Q5: Which signaling pathways are known to be affected by this compound?
A5: Inhibition of OGT by this compound can modulate several key signaling pathways. The most well-documented include the mTOR, Akt, and NF-κB pathways. The specific downstream effects can be cell-type specific. For a visual representation of these interactions, please see the Signaling Pathways section.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect on O-GlcNAcylation | 1. Insufficient this compound concentration.2. Short incubation time.3. Degraded this compound stock solution. | 1. Perform a dose-response experiment to determine the optimal concentration (start with a range of 10-50 µM).2. Increase the incubation time (e.g., 24-48 hours).3. Prepare a fresh stock solution of this compound. |
| High cellular toxicity observed | 1. This compound concentration is too high.2. Prolonged exposure.3. Cell line is particularly sensitive. | 1. Lower the concentration of this compound.2. Reduce the incubation time.3. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for toxicity and work below this concentration. |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment.2. Inconsistent incubation times.3. Freeze-thaw cycles of this compound stock. | 1. Ensure consistent cell seeding density and confluency.2. Standardize all incubation periods.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Difficulty detecting changes in downstream signaling | 1. Suboptimal antibody for western blotting.2. Insufficient protein loading.3. Timing of analysis is not optimal. | 1. Validate your primary antibodies for the target proteins.2. Increase the amount of protein loaded on the gel.3. Perform a time-course experiment to identify the optimal time point for observing changes in your target pathway. |
Data Presentation
In Vitro Efficacy of this compound and Related OGT Inhibitors
| Compound | Cell Line | Concentration Range | Observed Effect |
| This compound | HCT116 (Colon Cancer) | 20-50 µM | Significant reduction in O-GlcNAc levels.[1] |
| OSMI-1 | Rat Cortical Neurons | 50 µM | Down-regulation of mTOR activity. |
| OSMI-1 | HCT116 (Colon Cancer) | 20 µM | Synergistic effect on TRAIL-induced apoptosis.[2] |
| OSMI-4 | Prostate Cancer Cells | Not Specified | Sensitization to docetaxel.[3] |
Note: This table summarizes data from available research. Optimal concentrations for your experiments should be determined empirically.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Aliquoting and Storage: Vortex briefly to ensure complete dissolution. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
General Protocol for In Vitro Cell Treatment
-
Cell Seeding: Seed your cells of interest in the appropriate culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and recover for 24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. It is recommended to perform serial dilutions. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Analysis: Following incubation, proceed with your desired downstream analysis, such as cell viability assays, western blotting, or immunoprecipitation.
Protocol for Assessing O-GlcNAcylation Levels by Western Blot
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAcylated proteins (e.g., anti-O-GlcNAc antibody [RL2]) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the O-GlcNAc signal to a loading control such as β-actin or GAPDH.
Mandatory Visualizations
Signaling Pathways Affected by this compound
Caption: Simplified signaling pathways modulated by this compound-mediated OGT inhibition.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating the effects of this compound in vitro.
References
troubleshooting inconsistent results in OSMI-3 experiments
Welcome to the technical support center for OSMI-3, a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, long-lasting, and cell-permeable inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT).[1][2] Its primary mechanism of action is to block the enzymatic activity of OGT, which is responsible for attaching O-GlcNAc moieties to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This inhibition leads to a global reduction in protein O-GlcNAcylation, affecting various cellular processes.[1][2]
Q2: What is a typical starting concentration and incubation time for this compound in cell culture experiments?
For most cell lines, a starting concentration range of 20-50 µM for 4-24 hours is recommended.[1][2][3] However, the optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[3] Stock solutions are usually prepared in DMSO. Once dissolved, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What are some potential off-target effects of this compound?
While this compound is designed to be a specific OGT inhibitor, like any small molecule inhibitor, the possibility of off-target effects should be considered. A study on the related compound OSMI-4 showed that prolonged OGT inhibition can lead to changes in the abundance of proteins involved in ER stress and sterol metabolism.[4] Researchers should include appropriate controls to validate that the observed effects are due to OGT inhibition.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, from compound handling to cellular responses. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Little to no reduction in global O-GlcNAcylation levels.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the final concentration of this compound used in your experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Insufficient Incubation Time | Increase the incubation time. A time course experiment (e.g., 4, 8, 16, 24 hours) can help determine the optimal duration for observing a significant reduction in O-GlcNAcylation. |
| Cellular Feedback Mechanisms | Cells can respond to OGT inhibition by upregulating OGT expression or altering related pathways.[4] Consider shorter treatment times to minimize these compensatory effects. |
| High UDP-GlcNAc Levels | High intracellular concentrations of the OGT substrate, UDP-GlcNAc, can compete with this compound for binding to OGT. Ensure that cell culture conditions, particularly glucose levels, are consistent across experiments. |
| Improper this compound Handling | Ensure that this compound stock solutions were prepared and stored correctly to maintain their potency. Avoid repeated freeze-thaw cycles. |
| Western Blotting Issues | Optimize your Western blot protocol for O-GlcNAc detection. This includes using appropriate antibodies, blocking buffers, and exposure times. See the detailed Western Blot protocol below for guidance. It has been noted that some anti-O-GlcNAc antibodies can have a preference for certain peptide sequences.[5] |
Problem 2: High variability in cell viability or proliferation assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Ensure that cells are seeded at a consistent density across all wells and experiments. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile media or PBS. |
| Variable this compound Treatment | Ensure accurate and consistent addition of this compound to all treated wells. |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivities to OGT inhibition.[6] It is important to establish a baseline for your specific cell line. |
| OGT Knockdown Effects | OGT knockdown is known to reduce cell proliferation.[2] The observed effects on viability may be a direct consequence of OGT inhibition. |
Experimental Protocols
Western Blotting for O-GlcNAc Levels
This protocol provides a general guideline for detecting changes in global O-GlcNAcylation following this compound treatment.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To preserve O-GlcNAc modifications, it is crucial to include an OGA inhibitor, such as PUGNAc or Thiamet-G, in the lysis buffer.
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Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).
-
To ensure the specificity of the O-GlcNAc signal, a control experiment can be performed where the primary antibody is pre-incubated with free N-acetylglucosamine (GlcNAc) before being added to the membrane. A significant reduction in the signal in the presence of free GlcNAc indicates that the antibody is specific for the O-GlcNAc modification.[7]
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing cell viability after this compound treatment.
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Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
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If a dose-response curve is generated, the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) can be calculated. It is important to note that IC50 values can be dependent on the assay method and the time point of measurement.[6]
-
Data Presentation
EC50/IC50 Values
The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. While specific IC50 values for this compound across a wide range of cell lines are not extensively published in a consolidated format, the following table includes the reported EC50 for the related and more potent inhibitor, OSMI-4, in HEK293T cells as a reference. Researchers should empirically determine the IC50 for this compound in their specific cell line.
| Compound | Cell Line | Parameter | Value |
| OSMI-4 | HEK293T | EC50 | ~3 µM[1][4][8][9] |
Signaling Pathways and Experimental Workflows
OGT Signaling Pathway
O-GlcNAc transferase (OGT) is a central regulator of cellular signaling, responding to nutrient availability and stress. It utilizes the donor substrate UDP-GlcNAc, a product of the hexosamine biosynthetic pathway (HBP), to modify a vast array of intracellular proteins. This modification, known as O-GlcNAcylation, is dynamic and reversible, with the enzyme O-GlcNAcase (OGA) catalyzing the removal of O-GlcNAc. O-GlcNAcylation plays a crucial role in regulating transcription, translation, signal transduction, and other fundamental cellular processes.
Troubleshooting Logic Flow
When encountering inconsistent results, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow to identify and resolve common issues in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NB-64-03681-5mg | OSMI-4 [2260791-14-6] Clinisciences [clinisciences.com]
- 7. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OSMI-4 | OGT Inhibitor | TargetMol [targetmol.com]
- 9. biocompare.com [biocompare.com]
Technical Support Center: Addressing Resistance to OSMI-3 in Long-term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the O-GlcNAc Transferase (OGT) inhibitor, OSMI-3, in long-term experimental settings.
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term studies with this compound.
Problem 1: Diminished or Lost Efficacy of this compound Over Time
Possible Cause 1: Development of Cellular Resistance.
Cells can develop resistance to OGT inhibitors through various mechanisms. A common observation is the compensatory upregulation of OGT or other components of the hexosamine biosynthetic pathway (HBP).
Troubleshooting Steps:
-
Confirm Loss of Efficacy:
-
Perform a dose-response curve with this compound on your long-term treated cells and compare it to the parental (non-resistant) cell line using a cell viability assay (e.g., MTT or CCK-8 assay). A rightward shift in the IC50 value indicates decreased sensitivity.
-
-
Investigate Compensatory Mechanisms:
-
Western Blot Analysis: Assess the protein levels of OGT, O-GlcNAcase (OGA), and the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase 1 (GFPT1). Increased expression of these proteins in treated cells compared to controls can indicate a compensatory response.
-
RT-qPCR Analysis: Measure the mRNA levels of OGT, OGA, and GFPT1 to determine if the upregulation occurs at the transcriptional level.
-
-
Strategies to Overcome Resistance:
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Combination Therapy: Consider co-treatment of this compound with inhibitors of pathways that may be compensating for OGT inhibition. For example, inhibitors of cyclin-dependent kinase 9 (CDK9) have shown synthetic lethality with OGT inhibition in some cancer cells.
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Intermittent Dosing: Instead of continuous exposure, try a pulsed-dosing schedule with this compound to potentially reduce the selective pressure for resistance.
-
Possible Cause 2: Compound Instability or Degradation.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
If possible, use analytical methods like HPLC to check the purity and concentration of your this compound stock solution over time.
-
Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions (typically at -20°C or -80°C).
-
Problem 2: Inconsistent or Unexplained Experimental Results
Possible Cause 1: Off-Target Effects.
While this compound is a potent OGT inhibitor, off-target effects can occur, especially at high concentrations or in specific cell types.
Troubleshooting Steps:
-
Use Multiple OGT Inhibitors:
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Compare the effects of this compound with other structurally different OGT inhibitors (e.g., OSMI-2, OSMI-4) to see if the observed phenotype is consistent across different chemical scaffolds.
-
-
Genetic Knockdown/Knockout:
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Use siRNA or CRISPR/Cas9 to knockdown or knockout OGT and compare the phenotype to that observed with this compound treatment. This can help confirm that the effects are on-target.
-
Possible Cause 2: Fluctuations in Cellular Nutrient Levels.
The activity of the HBP and O-GlcNAcylation is sensitive to cellular nutrient status (e.g., glucose, glutamine levels).
Troubleshooting Steps:
-
Maintain Consistent Culture Conditions:
-
Ensure that the cell culture medium composition and feeding schedules are consistent across all experiments to minimize variability in nutrient availability.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for using this compound in cell culture?
A1: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. For short-term treatments (4-24 hours), concentrations in the range of 20-50 µM have been reported to significantly reduce O-GlcNAc levels.[1][2] For long-term studies, it is crucial to perform a dose-response curve to determine the optimal concentration that inhibits OGT without causing excessive cytotoxicity.
Q2: How can I confirm that this compound is inhibiting OGT in my cells?
A2: The most direct way is to measure global O-GlcNAcylation levels. This can be done by Western blotting using an antibody that recognizes the O-GlcNAc modification (e.g., RL2 or CTD110.6). A decrease in the overall O-GlcNAc signal upon this compound treatment indicates target engagement. You can also look at specific, known OGT substrates like Host Cell Factor 1 (HCF-1), where OGT inhibition leads to a decrease in its cleavage products.[1]
Q3: What are the known mechanisms of resistance to OGT inhibitors?
A3: While specific resistance mechanisms to this compound are not extensively documented, resistance to OGT inhibitors, in general, can involve:
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Upregulation of OGT expression: Cells may increase the production of the OGT enzyme to counteract the inhibitor.
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Increased flux through the Hexosamine Biosynthetic Pathway (HBP): Upregulation of enzymes like GFPT1 can increase the levels of the OGT substrate, UDP-GlcNAc, potentially outcompeting the inhibitor.
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Alterations in downstream signaling pathways: Cells may activate alternative survival pathways to bypass their dependency on OGT signaling.
Q4: Are there any known synergistic drug combinations with this compound?
A4: Combining OGT inhibitors with other therapeutic agents is an emerging area of research. For example, OGT inhibition has been shown to sensitize some cancer cells to chemotherapy and other targeted therapies. The combination of OGT inhibitors with CDK9 inhibitors has also been reported to induce synthetic lethality in prostate cancer cells.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to this compound through continuous long-term exposure.
Materials:
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Parental cell line of interest
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Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Determine Initial IC50: Perform a standard cell viability assay (e.g., MTT) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Long-term Culture: Start by continuously culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC10 or IC20. Culture a parallel flask with an equivalent concentration of DMSO as a vehicle control.
-
Gradual Dose Escalation: Once the cells treated with this compound resume a normal growth rate (comparable to the vehicle control), subculture them and increase the concentration of this compound in the medium by a factor of 1.5 to 2.
-
Repeat Dose Escalation: Repeat step 3 for several months. The cells that survive and proliferate at significantly higher concentrations of this compound are considered resistant.
-
Characterize Resistant Phenotype: Periodically, perform cell viability assays to determine the IC50 of this compound in the treated population and compare it to the parental line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Cryopreservation: Once a stable resistant cell line is established, cryopreserve aliquots for future experiments.
Protocol 2: Western Blot for O-GlcNAc Levels
Materials:
-
Cell lysates from parental and this compound resistant cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-O-GlcNAc (RL2 or CTD110.6), anti-OGT, anti-OGA, anti-GFPT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: RT-qPCR for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for OGT, OGA, GFPT1, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from parental and this compound resistant cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reactions with the appropriate primers and master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and parental cells, normalized to the reference gene.
Data Presentation
Table 1: Example of IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental | 25 ± 3.5 | 1 |
| This compound Resistant | 150 ± 12.1 | 6 |
Table 2: Example of Protein Expression Changes in this compound Resistant Cells (Relative to Parental)
| Protein | Fold Change |
| OGT | 3.2 ± 0.4 |
| OGA | 1.5 ± 0.2 |
| GFPT1 | 2.8 ± 0.3 |
Mandatory Visualizations
Caption: OGT Signaling and this compound Inhibition.
Caption: Workflow for Generating Resistant Cells.
References
Validation & Comparative
Validating OSMI-3 Efficacy: A Comparative Guide with Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the O-GlcNAc Transferase (OGT) inhibitor, OSMI-3, with other alternatives, supported by experimental data. We detail the validation of this compound's efficacy through a primary assay measuring global O-GlcNAcylation levels and secondary assays assessing downstream cellular processes, including Host Cell Factor-1 (HCF-1) cleavage and cell proliferation.
Data Presentation
The following tables summarize the quantitative and qualitative data on the efficacy of this compound and its alternatives, OSMI-2 and Ac4-5SGlcNAc.
Table 1: Comparison of OGT Inhibitor Efficacy on Global O-GlcNAcylation
| Inhibitor | Cell Line | Concentration | Treatment Time | Observed Effect on O-GlcNAcylation | Citation(s) |
| This compound | HCT116 | 20-50 µM | 4-24 hours | Significant and sustained reduction. | [1] |
| OSMI-2 | HCT116 | 20-50 µM | <8 hours | Reduction observed at shorter time points, with recovery at longer durations. | [1] |
| Ac4-5SGlcNAc | CHO | 50 µM | 4-8 hours | Substantial reduction, with a slower onset than OSMI-1. | [2] |
| OSMI-1 | CHO | 50 µM | 2-8 hours | Rapid reduction, but less effective than Ac4-5SGlcNAc at 24 hours. | [2] |
Table 2: Secondary Assay Efficacy of OGT Inhibitors
| Inhibitor | Assay | Cell Line | Concentration | Observed Effect | Citation(s) |
| This compound | HCF-1 Cleavage | HEK293T | 20 µM | Blocked HCF-1 cleavage after 48 hours. | [1] |
| OSMI-2 | HCF-1 Cleavage | HEK293T | 20 µM | Decrease in HCF-1 cleavage products. | [1] |
| This compound | Cell Proliferation | Not Specified | Not Specified | Reduced cell growth over 96 hours. | [1] |
| OSMI-2 | Cell Proliferation | Not Specified | Not Specified | Reduced cell growth over 96 hours. | [1] |
| Ac4-5SGlcNAc | Not Specified | Not Specified | Not Specified | Not directly compared in the same studies. |
Experimental Protocols
Primary Assay: Western Blot for Global O-GlcNAcylation
This protocol is a standard method to assess the direct impact of OGT inhibitors on their target.
a. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of OGT inhibitor (e.g., this compound, OSMI-2, Ac4-5SGlcNAc) for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
b. Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the O-GlcNAc signal to a loading control, such as β-actin or GAPDH.
Secondary Assay 1: HCF-1 Cleavage Assay
This assay evaluates a downstream biological consequence of OGT inhibition, as OGT is required for the proteolytic processing of HCF-1.[2][3]
a. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to 70-80% confluency.
-
Treat cells with OGT inhibitors as described for the primary assay.
b. Western Blotting for HCF-1:
-
Perform cell lysis and protein quantification as described above.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane as described previously.
-
Incubate the membrane with a primary antibody specific for HCF-1 that can detect both the full-length precursor and the cleaved fragments.
-
Proceed with washing, secondary antibody incubation, and detection as outlined in the Western Blot protocol.
-
Analyze the blot for a decrease in the cleaved forms of HCF-1 and an accumulation of the full-length precursor in inhibitor-treated samples.
Secondary Assay 2: Cell Proliferation Assay (MTT Assay)
This assay provides a measure of cell viability and proliferation, which can be affected by OGT inhibition.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the OGT inhibitors. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, 72, 96 hours).
b. MTT Assay Procedure:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Mandatory Visualization
Caption: OGT Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for OGT Inhibitor Validation.
References
comparing OSMI-3 to [competitor compound A] in [specific disease model]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent O-GlcNAc Transferase (OGT) inhibitors, OSMI-3 and OSMI-4, in the context of preclinical cancer models. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction to OGT Inhibition in Cancer
O-GlcNAc Transferase (OGT) is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous intracellular proteins. This post-translational modification, known as O-GlcNAcylation, is a key regulator of a wide array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, where it can promote tumor growth and survival. Consequently, OGT has emerged as a promising therapeutic target, and the development of potent and selective OGT inhibitors is an active area of research.
This compound and OSMI-4 are two such inhibitors that have demonstrated significant potential in preclinical studies. Both compounds are cell-permeable and belong to the same chemical series, making them ideal candidates for a comparative analysis.
At a Glance: this compound vs. OSMI-4
| Feature | This compound | OSMI-4 |
| Target | O-GlcNAc Transferase (OGT) | O-GlcNAc Transferase (OGT) |
| Mechanism of Action | Competitive inhibitor of OGT | Competitive inhibitor of OGT |
| Binding Affinity (Kd) | ~5 nM (for active form 2a) | ~8 nM (for active form 4a) |
| Cellular Efficacy (EC50) | Data not readily available | ~3 µM in HEK293T cells |
| Primary Disease Models | Cancer, Cardiovascular Disease | Cancer |
| Cell Lines Tested | HCT116 (colorectal cancer) | HCT116 (colorectal cancer), Prostate cancer cell lines (LNCaP, PC3, DU145) |
Experimental Data
Biochemical Potency
The binding affinities of the active forms of this compound (2a) and OSMI-4 (4a) for OGT have been determined using microscale thermophoresis (MST). Both compounds exhibit low nanomolar binding affinities, indicating potent engagement with the target enzyme.
| Compound | Dissociation Constant (Kd) |
| This compound (active form 2a) | ~5 nM |
| OSMI-4 (active form 4a) | ~8 nM |
Data sourced from Martin et al., J. Am. Chem. Soc. 2018, 140, 42, 13542–13545.
Cellular Activity
The cellular efficacy of OGT inhibitors is a critical parameter for their utility in biological research. Western blot analysis is commonly used to assess the reduction in global O-GlcNAcylation levels in cells treated with these inhibitors.
This compound: Treatment of HCT116 cells with this compound has been shown to reduce O-GlcNAc levels.
OSMI-4: OSMI-4 has demonstrated a dose-dependent reduction of O-GlcNAc levels in various cancer cell lines, including prostate cancer cells. It has a reported EC50 of approximately 3 µM in HEK293T cells. In prostate cancer cell lines PC3 and DU145, OSMI-4 has been shown to almost completely reduce O-GlcNAc levels at a concentration of 9 µM[1].
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for comparing these inhibitors, the following diagrams are provided.
References
A Comparative Guide to OSMI-3 and Other O-GlcNAc Transferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OSMI-3, a potent O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT) inhibitor, with other relevant compounds. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies on the role of O-GlcNAcylation in various biological processes.
Mechanism of Action of this compound
This compound is a potent, cell-permeable, and long-lasting inhibitor of O-GlcNAc transferase (OGT), the sole enzyme responsible for adding O-GlcNAc to nuclear and cytoplasmic proteins.[1][2][3] By inhibiting OGT, this compound leads to a global reduction in protein O-GlcNAcylation. This has been observed to have several downstream cellular effects, including the inhibition of Host Cell Factor 1 (HCF-1) cleavage and a decrease in cell proliferation.[1][2] In HCT116 cells, treatment with this compound at concentrations of 20-50 μM for 4-24 hours significantly reduces O-GlcNAc levels and demonstrates more sustained cellular effects compared to its analog, OSMI-2.[1][2]
Quantitative Comparison of OGT Inhibitors
The following table summarizes the quantitative data for this compound and a selection of other OGT inhibitors. This allows for a direct comparison of their potency and cellular efficacy.
| Compound | Target | In Vitro Potency (Kd or IC50) | Cellular Efficacy (EC50) | Key Cellular Effects |
| This compound (active form 2a) | OGT | Kd: ~5 nM[4] | Not explicitly reported | Reduces O-GlcNAc levels, inhibits HCF-1 cleavage, reduces cell proliferation.[1][2] |
| OSMI-4 (active form 4a) | OGT | Kd: ~8 nM[4] | ~3 µM in HEK293T cells[4][5] | Reduces O-GlcNAc levels, inhibits HCF-1 cleavage.[5] Considered the most potent of the OSMI series in cells.[4] |
| OSMI-2 (active form 1b) | OGT | Kd: an order of magnitude higher than this compound and OSMI-4[4] | Not explicitly reported | Reduces O-GlcNAc levels, but with less sustained effects than this compound.[1][2] |
| OSMI-1 | OGT | IC50: 2.7 µM[6] | ~50 µM in CHO cells[6] | Reduces global O-GlcNAcylation.[6][7] |
| Ac4-5SGlcNAc | OGT (metabolized to UDP-5SGlcNAc) | Ki of UDP-5SGlcNAc: 8 µM[8] | 0.8–5 µM[8] | Reduces global O-GlcNAcylation.[6][8] |
| Alloxan | OGT and OGA | IC50: 0.1 mM for OGT[9][10] | Not ideal for cellular studies due to toxicity.[10] | Inhibits OGT but also inhibits O-GlcNAcase (OGA) and has general cellular toxicity.[6][10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Global O-GlcNAcylation by Western Blot
This protocol is used to assess the overall levels of O-GlcNAc modified proteins in cell lysates.
-
Cell Lysis:
-
Treat cells with the desired OGT inhibitor (e.g., this compound) at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-20% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
HCF-1 Cleavage Assay by Western Blot
This assay is used to determine the effect of OGT inhibitors on the proteolytic processing of HCF-1.
-
Sample Preparation and Western Blotting:
-
Follow the same procedure for cell lysis, protein quantification, SDS-PAGE, and protein transfer as described in the global O-GlcNAcylation protocol.
-
-
Antibody Incubation:
-
Block the membrane as described above.
-
Incubate the membrane with a primary antibody that recognizes HCF-1. It is crucial to use an antibody that can detect both the full-length precursor and the cleaved fragments of HCF-1.
-
Proceed with washing, secondary antibody incubation, and detection as described previously.
-
-
Analysis:
-
Analyze the blot for the presence and relative abundance of the full-length HCF-1 precursor and its cleaved N- and C-terminal subunits. A decrease in the cleaved forms and an accumulation of the precursor indicates inhibition of OGT-mediated HCF-1 cleavage.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the OGT inhibitor (e.g., this compound) for the desired duration (e.g., 24, 48, 72, or 96 hours). Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]
- 4. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OSMI-1, O-GlcNAc transferase (OGT) inhibitor (CAS 1681056-61-0) | Abcam [abcam.com]
- 8. Metabolic Inhibitors of O‐GlcNAc Transferase That Act In Vivo Implicate Decreased O‐GlcNAc Levels in Leptin‐Mediated Nutrient Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alloxan is an inhibitor of the enzyme O-linked N-acetylglucosamine transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alloxan is an inhibitor of O-GlcNAc-selective N-acetyl-beta-D-glucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of OSMI-3 and its Analogs as O-GlcNAc Transferase Inhibitors
In the landscape of chemical biology and drug discovery, the development of potent and selective inhibitors for O-GlcNAc transferase (OGT) has been a significant area of focus. OGT is a critical enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins, thereby regulating a vast array of cellular processes. This guide provides a comparative analysis of OSMI-3, a potent OGT inhibitor, and its close analogs, OSMI-2 and OSMI-4. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of these chemical tools for their specific research needs.
Quantitative Performance Analysis
The following table summarizes the key quantitative data for OSMI-2, this compound, and OSMI-4, offering a direct comparison of their binding affinities and cellular efficacies.
| Compound | Dissociation Constant (Kd) for OGT | Cellular EC50 | Key Features |
| OSMI-2 | ~50 nM[1] | Not Reported | A foundational cell-permeable OGT inhibitor. |
| This compound | ~5 nM [1] | Not Reported | A potent, long-lasting, and cell-permeable OGT inhibitor with more sustained cellular effects than OSMI-2.[2][3] |
| OSMI-4 | ~8 nM [1] | ~3 µM [1] | The most potent OGT inhibitor reported to date in terms of cellular efficacy, making it highly suitable for probing OGT biology in cellular contexts.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative analysis are provided below to ensure reproducibility and aid in the design of future studies.
Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination
This protocol outlines the procedure for measuring the dissociation constant (Kd) of OSMI compounds for OGT using microscale thermophoresis.
Materials:
-
Purified recombinant OGT protein
-
Fluorescently labeled OGT (e.g., with a RED-NHS dye)
-
OSMI-2, this compound, or OSMI-4 compounds
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST standard and premium capillaries
Procedure:
-
Protein Labeling: Label the purified OGT with a fluorescent dye according to the manufacturer's instructions. Remove excess dye using a desalting column.
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled OGT in MST buffer at a concentration of 20 nM.
-
Prepare a 16-point serial dilution of the OSMI compound in MST buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~3 nM).
-
-
Binding Reaction:
-
Mix the labeled OGT solution (10 µL) with each dilution of the OSMI compound (10 µL) in separate PCR tubes. This results in a final labeled OGT concentration of 10 nM.
-
Incubate the mixtures at room temperature for 10 minutes to allow binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST run using appropriate LED power (e.g., 20-40%) and MST power (e.g., 40-60%).
-
-
Data Analysis:
-
Analyze the change in thermophoresis as a function of the ligand concentration using the instrument's software.
-
Fit the data to a binding curve to determine the dissociation constant (Kd).
-
Quantitative PCR (qPCR) for OGT Detained Intron Splicing
This protocol describes how to quantify the effect of OSMI compounds on the splicing of OGT's detained intron 4.
Materials:
-
HEK293T cells
-
OSMI-2, this compound, or OSMI-4 compounds
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers specific for OGT intron 4 and flanking exons (exon 4 and 5)
-
Primers for a housekeeping gene (e.g., ACTB)
Procedure:
-
Cell Treatment:
-
Seed HEK293T cells in a 6-well plate and grow to ~80% confluency.
-
Treat the cells with the desired concentration of OSMI compound (e.g., 10 µM) or DMSO as a vehicle control for 2 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each sample and primer set using SYBR Green master mix.
-
Use primers designed to specifically amplify the unspliced OGT transcript (containing intron 4) and the spliced OGT transcript (spanning the exon 4-5 junction).
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method.
-
Normalize the expression of the target genes to the housekeeping gene.
-
Calculate the fold change in the ratio of unspliced to spliced OGT transcript in treated cells compared to control cells.
-
Western Blot for Cellular O-GlcNAcylation Levels
This protocol details the procedure for assessing the overall levels of O-GlcNAcylated proteins in cells treated with OSMI compounds.
Materials:
-
HCT116 cells
-
OSMI-2, this compound, or OSMI-4 compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCT116 cells and treat with various concentrations of OSMI compounds (e.g., 20-50 µM) for different durations (e.g., 4-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Analysis:
-
Image the blot and quantify the band intensities.
-
Normalize the O-GlcNAc signal to the loading control to determine the relative change in global O-GlcNAcylation.
-
Signaling Pathways and Experimental Workflows
The inhibition of OGT by OSMI compounds has profound effects on various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and experimental workflows.
References
- 1. Inhibition of O-GlcNAc transferase activates tumor-suppressor gene expression in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin signaling controls the expression of O-GlcNAc transferase and its interaction with lipid microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. otd.harvard.edu [otd.harvard.edu]
Independent Verification of OMEMI Trial Findings: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the outcomes of the OMEMI trial and its place within the broader landscape of omega-3 fatty acid research for cardiovascular disease.
The OMEMI (OMega-3 fatty acids in Elderly with Myocardial Infarction) trial was a significant investigation into the potential benefits of omega-3 fatty acid supplementation in a high-risk elderly population. This guide provides an objective comparison of the OMEMI trial's findings with other key studies, offering a comprehensive overview supported by experimental data to aid in research and development.
OMEMI Trial: Core Findings
The OMEMI trial was a multicenter, randomized, double-blind, placebo-controlled study designed to assess the efficacy of 1.8 grams of omega-3 polyunsaturated fatty acids (PUFAs), containing 930 mg of eicosapentaenoic acid (EPA) and 660 mg of docosahexaenoic acid (DHA), administered daily to elderly patients (70-82 years) who had recently experienced a myocardial infarction.[1][2] The primary outcome was a composite of nonfatal myocardial infarction, unscheduled revascularization, stroke, all-cause death, and hospitalization for heart failure.[1][3]
The trial concluded that omega-3 fatty acid supplementation did not significantly reduce the primary composite outcome compared to a corn oil placebo over a two-year follow-up period.[3] The rate of the primary outcome was 21.4% in the omega-3 group versus 20.0% in the placebo group.[3] Notably, there was a numerically higher incidence of new-onset atrial fibrillation in the omega-3 group (7.2%) compared to the placebo group (4.0%), although this finding was not statistically significant.[2][3]
Comparative Analysis with Other Key Trials
The findings of the OMEMI trial are best understood in the context of other major studies in the field, particularly the REDUCE-IT and STRENGTH trials. These trials investigated different formulations and doses of omega-3 fatty acids in distinct patient populations, leading to varied outcomes and sparking debate within the scientific community.
Key Distinctions and Controversies:
-
Omega-3 Formulation: The OMEMI and STRENGTH trials used a combination of EPA and DHA.[1][4] In contrast, the REDUCE-IT trial utilized a high dose of a pure EPA formulation, icosapent ethyl.[5] This has led to the hypothesis that high-dose EPA alone may confer cardiovascular benefits that are not observed with a combination of EPA and DHA.
-
Dosage: The daily dose of omega-3s in the OMEMI trial was 1.8 grams.[1] The REDUCE-IT trial, which showed a significant reduction in cardiovascular events, used a higher dose of 4 grams of icosapent ethyl per day.[5]
-
Placebo Composition: A significant point of discussion is the type of placebo used. The OMEMI and STRENGTH trials used corn oil, whereas the REDUCE-IT trial used mineral oil.[4] Critics have suggested that the mineral oil placebo in the REDUCE-IT trial may not have been inert and could have had deleterious effects, potentially exaggerating the observed benefits of icosapent ethyl.[4]
-
Patient Population: The OMEMI trial specifically focused on an elderly population (70-82 years) post-myocardial infarction.[1] The REDUCE-IT and STRENGTH trials included broader populations of patients with or at high risk for cardiovascular disease.[4]
Data Presentation: Comparative Trial Summary
| Feature | OMEMI Trial | REDUCE-IT Trial | STRENGTH Trial |
| Patient Population | Elderly (70-82 years) with recent myocardial infarction | Statin-treated patients with elevated triglycerides and high cardiovascular risk | Statin-treated patients with high cardiovascular risk |
| Intervention | 1.8 g/day of EPA (930 mg) + DHA (660 mg) | 4 g/day of icosapent ethyl (high-purity EPA) | 4 g/day of omega-3 carboxylic acids (EPA + DHA) |
| Placebo | Corn oil | Mineral oil | Corn oil |
| Primary Outcome | No significant reduction in a composite of major adverse cardiovascular events (21.4% vs. 20.0% in placebo)[3] | 25% relative risk reduction in a composite of major adverse cardiovascular events | No significant difference in a composite of major adverse cardiovascular events |
| Key Secondary Finding | Numerical, non-significant increase in new-onset atrial fibrillation (7.2% vs. 4.0% in placebo)[3] | Increased risk of atrial fibrillation and bleeding | Increased risk of atrial fibrillation |
Experimental Protocols
OMEMI Trial Methodology
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[6]
-
Participants: 1,027 patients aged 70 to 82 years who had a myocardial infarction 2 to 8 weeks prior to randomization.[2]
-
Intervention: Participants were randomly assigned to receive either 1.8 grams of omega-3 fatty acids (930 mg EPA and 660 mg DHA) or a matching corn oil placebo daily.[2]
-
Primary Endpoint: A composite of nonfatal myocardial infarction, unscheduled revascularization, stroke, all-cause mortality, and hospitalization for heart failure.[1]
-
Follow-up: 2 years.[2]
REDUCE-IT Trial Methodology
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 8,179 statin-treated patients with elevated triglyceride levels and established cardiovascular disease or diabetes with other risk factors.
-
Intervention: Participants were randomly assigned to receive 4 grams of icosapent ethyl per day or a matching mineral oil placebo.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina.
-
Follow-up: Median of 4.9 years.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the methodologies and logical flow of the OMEMI trial, the following diagrams have been generated using the DOT language.
Caption: Workflow of the OMEMI clinical trial.
References
- 1. ahajournals.org [ahajournals.org]
- 2. naturalhealthresearch.org [naturalhealthresearch.org]
- 3. OMEMI: Omega-3 Fatty Acids No Help in Elderly MI Patients | tctmd.com [tctmd.com]
- 4. AHA 2020: STRENGTH and OMEMI trials show no cardiovascular benefit derived from omega-3 fatty acid administration - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. OMega-3 fatty acids in Elderly with Myocardial Infarction - American College of Cardiology [acc.org]
- 6. OUH - OUS-research.no [ous-research.no]
A Comparative Guide to OSMI-3 and Other O-GlcNAc Transferase Inhibitors
For researchers and professionals in drug development, the selection of a suitable chemical probe is critical for investigating the roles of O-GlcNAc Transferase (OGT) in cellular processes and its potential as a therapeutic target. This guide provides a comparative analysis of OSMI-3, a potent OGT inhibitor, against other commonly used inhibitors: OSMI-1, OSMI-2, OSMI-4, Alloxan, and BZX2.
Performance Comparison of OGT Inhibitors
The following table summarizes the key performance metrics for this compound and its alternatives. It is important to note that the inhibitory potency of these compounds has been reported using different metrics (IC50, EC50, and Kd) and under various experimental conditions, which should be considered when making direct comparisons.
| Inhibitor | Target | Type of Inhibition | Potency (IC50/EC50/Kd) | Cell Permeability | Key Features |
| This compound | O-GlcNAc Transferase (OGT) | Reversible | Kd: 24 nM (active form 2a) | Yes | Potent and long-lasting cellular effects. |
| OSMI-1 | O-GlcNAc Transferase (OGT) | Reversible | IC50: 2.7 µM | Yes | A first-generation OSMI compound.[1] |
| OSMI-2 | O-GlcNAc Transferase (OGT) | Reversible | Kd: 140 nM (active form) | Yes | Cell-permeable precursor, activated by cellular esterases. |
| OSMI-4 | O-GlcNAc Transferase (OGT) | Reversible | EC50: ~3 µM (in cells); IC50: 0.5 µM (ester form 4b), 1.5 µM (acid form 4a) | Yes | Considered one of the most potent OGT inhibitors to date.[2] |
| Alloxan | O-GlcNAc Transferase (OGT) | Reversible | IC50: 18 µM - 9 mM (values vary significantly across studies) | Yes | Known to be non-specific and can induce reactive oxygen species. |
| BZX2 | O-GlcNAc Transferase (OGT) | Covalent, Irreversible | Not reported (inactivates OGT) | Yes | Effective in vitro, but not suitable for cellular studies due to side reactions.[3] |
Signaling Pathway and Inhibition Points
The diagram below illustrates the central role of OGT in the O-GlcNAcylation pathway and the points at which the compared inhibitors exert their effects.
Experimental Protocols
Accurate benchmarking of OGT inhibitors requires standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and cellular assays.
In Vitro OGT Inhibition Assay (UDP-Glo™ Assay)
This assay quantifies the amount of UDP produced as a byproduct of the OGT-catalyzed glycosylation reaction. A decrease in UDP formation in the presence of an inhibitor corresponds to its potency.
Materials:
-
Recombinant human OGT enzyme
-
UDP-GlcNAc (donor substrate)
-
Peptide or protein substrate (e.g., CKII peptide)
-
OGT inhibitor compounds (e.g., this compound)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 12.5 mM MgCl2, 1 mM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the OGT enzyme, peptide substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the UDP-Glo™ Detection Reagent, which also initiates the luminescence reaction.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular O-GlcNAcylation Assay (Western Blot)
This method is used to assess the ability of an inhibitor to reduce the overall levels of O-GlcNAcylated proteins within cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
OGT inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the OGT inhibitor for a desired period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in global O-GlcNAcylation.
Experimental Workflow
The following diagram outlines a typical workflow for screening and validating novel OGT inhibitors.
References
head-to-head comparison of OSMI-3 and [compound B]
An Objective Comparison of O-GlcNAc Pathway Modulators: OSMI-3 and Thiamet-G
Introduction
In the landscape of post-translational modifications, O-GlcNAcylation—the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins—has emerged as a critical regulator of cellular processes akin to phosphorylation. This dynamic modification is governed by the balanced action of two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1][2][3] Dysregulation of O-GlcNAcylation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[2][4]
Chemical probes that modulate the activity of OGT and OGA are invaluable tools for dissecting the functional roles of O-GlcNAcylation. This guide provides a head-to-head comparison of two such tool compounds: This compound , a cell-permeable inhibitor of OGT, and Thiamet-G , a potent and selective inhibitor of OGA.[5][6] While both compounds target the O-GlcNAc signaling pathway, they do so with opposing mechanisms, making them complementary tools for research and potential starting points for therapeutic development.
The O-GlcNAc Signaling Cycle
The addition and removal of O-GlcNAc is a cyclical process. OGT utilizes the donor substrate UDP-GlcNAc, a product of the hexosamine biosynthetic pathway, to glycosylate proteins. OGA reverses this modification by hydrolyzing the glycosidic bond.[7] this compound blocks the "writer" enzyme (OGT), leading to a decrease in global O-GlcNAcylation, whereas Thiamet-G blocks the "eraser" enzyme (OGA), causing an increase in global O-GlcNAcylation.
Comparative Performance Data
The following table summarizes key biochemical and cellular parameters for this compound and Thiamet-G, providing a quantitative basis for their comparison.
| Parameter | This compound (OGT Inhibitor) | Thiamet-G (OGA Inhibitor) |
| Target Enzyme | O-GlcNAc Transferase (OGT) | O-GlcNAcase (OGA) |
| Mechanism of Action | Inhibits the addition of O-GlcNAc to proteins | Inhibits the removal of O-GlcNAc from proteins |
| Biochemical Potency (Ki) | Data not widely published | ~20-21 nM for human OGA[5][8][9] |
| Cellular Potency (EC50) | 20-50 µM reduces O-GlcNAc levels in HCT116 cells[6] | ~30-33 nM for increasing O-GlcNAc in neuronal cells[8][10] |
| Selectivity | Cell-permeable OGT inhibitor[6] | >37,000-fold selective over human lysosomal β-hexosaminidase[8] |
| Effect on Global O-GlcNAcylation | Decreases cellular O-GlcNAc levels[6] | Increases cellular O-GlcNAc levels[5][10] |
| Key Research Applications | Probing effects of O-GlcNAc loss; potential anti-cancer applications | Probing effects of O-GlcNAc gain; potential neuroprotective applications[9][11] |
| In Vivo Activity | Reduces cell growth in culture[6] | Crosses the blood-brain barrier; orally bioavailable; reduces tau phosphorylation in rodent models[8][9][10] |
In Vitro and In Vivo Effects
This compound (OGT Inhibition)
This compound is a cell-permeable compound that effectively reduces global O-GlcNAcylation in a dose-dependent manner.[6] In HCT116 cells, treatment with 20-50 µM this compound leads to a significant and sustained decrease in O-GlcNAc levels.[6] As OGT activity is essential for cell viability, prolonged inhibition with this compound has been shown to reduce cell proliferation, an effect consistent with OGT knockdown.[6][12] This positions this compound as a valuable tool for studying the consequences of decreased O-GlcNAcylation, particularly in cancer biology where metabolic pathways are often dysregulated.
Thiamet-G (OGA Inhibition)
Thiamet-G is a highly potent and selective OGA inhibitor that readily crosses the blood-brain barrier.[5][8][10] In cultured cells, Thiamet-G treatment leads to a robust accumulation of O-GlcNAcylated proteins.[5] For example, in PC-12 cells, it increases cellular O-GlcNAc levels with an EC50 of approximately 30 nM.[8]
A primary focus of Thiamet-G research has been in the context of neurodegenerative diseases, particularly tauopathies like Alzheimer's disease.[11][13] O-GlcNAcylation and phosphorylation often occur on the same or adjacent sites on the tau protein, exhibiting a reciprocal relationship.[9] By increasing O-GlcNAcylation, Thiamet-G has been shown to decrease the pathological hyperphosphorylation of tau in cellular and animal models.[8][9][14] In vivo studies demonstrate that administration of Thiamet-G to rodent models increases brain O-GlcNAc levels, reduces tau phosphorylation, and can attenuate neurodegeneration and related behavioral deficits.[10][15]
Experimental Protocols
Biochemical Enzyme Activity Assay
This protocol describes a generalized method to measure the activity of OGT or OGA in vitro, often used to determine the potency (IC50) of inhibitors.
Principle:
-
For OGA: A synthetic substrate, such as a p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), is used. OGA cleaves this substrate, releasing p-nitrophenol, which is chromogenic at 405-415 nm upon ionization in a basic solution.[16]
-
For OGT: A radiolabeled sugar donor, UDP-[³H]GlcNAc, and a peptide substrate are used. OGT transfers the radiolabeled GlcNAc to the peptide. The labeled peptide is then separated from the unincorporated donor, and its radioactivity is quantified by liquid scintillation counting.[4][17]
Detailed Methodology (OGA Example):
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.0).
-
Prepare a stock solution of recombinant human OGA enzyme in assay buffer.
-
Prepare a stock solution of the substrate pNP-GlcNAc.
-
Prepare serial dilutions of the inhibitor (Thiamet-G) in the assay buffer.
-
Prepare a stop solution (e.g., 0.4 M NaOH).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the inhibitor dilution (or buffer for control).
-
Add 20 µL of the OGA enzyme solution to each well and incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 20 µL of the pNP-GlcNAc substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and plot the data to determine the IC50 value.
-
Cell-Based Western Blot for Global O-GlcNAcylation
This protocol measures the overall change in protein O-GlcNAcylation within cells following treatment with an inhibitor.
Principle: Cells are treated with either this compound (to decrease O-GlcNAc) or Thiamet-G (to increase O-GlcNAc). Total protein is extracted, separated by SDS-PAGE, and transferred to a membrane. A specific antibody that recognizes the O-GlcNAc modification (e.g., RL2 or CTD110.6) is used to visualize the level of glycosylated proteins.[10][18]
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293, or a relevant neuronal cell line) and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound, Thiamet-G, or a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[18]
-
Quantify the band intensities using densitometry software to determine the relative change in global O-GlcNAcylation.
-
Conclusion
This compound and Thiamet-G are powerful and specific chemical probes that act on the same signaling pathway but with opposite effects. This compound, by inhibiting OGT, serves as a tool to investigate the consequences of reduced O-GlcNAcylation and holds potential for fields like oncology. In contrast, Thiamet-G, by inhibiting OGA, allows for the study of increased O-GlcNAcylation and has shown considerable promise as a therapeutic strategy for neurodegenerative disorders. The choice between these compounds depends entirely on the biological question being addressed—whether the goal is to understand the loss or the gain of O-GlcNAc's function. For researchers in the field, having access to both a potent OGT inhibitor and a potent OGA inhibitor provides a comprehensive toolkit to unravel the complex roles of this essential post-translational modification.
References
- 1. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]
- 11. Ceperognastat | ALZFORUM [alzforum.org]
- 12. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bmrservice.com [bmrservice.com]
- 17. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation | PLOS One [journals.plos.org]
OSMI-3: A Potent and Specific Inhibitor of O-GlcNAc Transferase
For researchers, scientists, and drug development professionals, the selection of a highly specific molecular probe is paramount to ensure the validity and reproducibility of experimental results. OSMI-3 has emerged as a potent, cell-permeable inhibitor of O-GlcNAc Transferase (OGT), an essential enzyme in a myriad of cellular processes. This guide provides a comprehensive comparison of this compound with other OGT inhibitors, supported by experimental data, to confirm its specificity for its target.
Unveiling the Target: O-GlcNAc Transferase (OGT)
O-GlcNAc Transferase is a unique glycosyltransferase that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety onto serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, plays a crucial role in regulating protein function, localization, and stability, thereby influencing a wide range of cellular processes, including transcription, signal transduction, and cell cycle control. Dysregulation of OGT activity has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders, making it an attractive therapeutic target.
This compound: A Frontrunner in OGT Inhibition
This compound belongs to a series of quinoline-based OGT inhibitors developed through structure-based drug design. Its efficacy and specificity have been evaluated through various biochemical and cellular assays.
Comparative Potency of OSMI Inhibitors
A key study in the development of these inhibitors provided a direct comparison of their binding affinities for OGT. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, was determined for the active forms of OSMI-2, this compound, and OSMI-4.
| Inhibitor | Dissociation Constant (Kd) for OGT |
| OSMI-2a | ~50 nM |
| OSMI-3a | ~5 nM |
| OSMI-4a | ~8 nM |
Data compiled from Martin et al., J Am Chem Soc, 2018.[1]
As the data indicates, OSMI-3a exhibits the lowest Kd value, signifying the tightest binding to OGT among the three analogs and highlighting its high potency.
Cellular Activity and On-Target Engagement
The efficacy of an inhibitor is not solely determined by its biochemical potency but also by its ability to engage its target within a cellular context. This compound has been shown to effectively reduce global O-GlcNAcylation levels in various cell lines.
A hallmark of OGT inhibition is the prevention of the cleavage of Host Cell Factor 1 (HCF-1), a cell cycle regulator that is a known substrate of OGT. Treatment of HCT116 cells with this compound resulted in a significant reduction in O-GlcNAc levels and a decrease in HCF-1 cleavage products, confirming its on-target activity in cells.[1]
Assessing the Specificity of this compound
However, to rigorously assess the specificity of OGT inhibitors like this compound, several experimental approaches can be employed.
Experimental Protocols for Specificity Determination
1. Kinome Profiling (e.g., KINOMEscan™)
This assay quantitatively measures the binding of a test compound to a large panel of kinases. It is a valuable tool for identifying potential off-target kinase interactions.
Experimental Workflow:
Caption: KINOMEscan experimental workflow.
Methodology:
-
The test compound (this compound) is incubated with a panel of hundreds of purified, human kinases.
-
The binding interaction between the compound and each kinase is measured using a proprietary competition binding assay.
-
The results are typically expressed as the percentage of control, indicating the degree of displacement of a reference ligand. A lower percentage of control signifies stronger binding.
-
Dissociation constants (Kd) can be determined for significant interactions to quantify the binding affinity.
2. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Methodology:
-
Intact cells are treated with the test compound (this compound) or a vehicle control.
-
The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble OGT in the supernatant is quantified at each temperature, typically by Western blotting.
-
A thermal stability curve is generated by plotting the amount of soluble OGT as a function of temperature. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.[3][4]
3. Broad Glycosyltransferase Panel Screening
To assess selectivity against other enzymes with similar substrate specificities, this compound could be screened against a panel of other human glycosyltransferases, particularly those within the hexosamine biosynthesis pathway.[5][6]
Conclusion
The available data strongly supports this compound as a highly potent inhibitor of OGT. Its low nanomolar binding affinity and demonstrated on-target effects in cellular models make it a valuable tool for studying the roles of O-GlcNAcylation. While comprehensive, publicly available off-target profiling data remains to be published, the described experimental protocols provide a clear roadmap for researchers to independently validate the specificity of this compound in their specific experimental systems. The use of such rigorous validation methods is crucial for ensuring the reliability of findings in the rapidly advancing field of O-GlcNAc biology.
References
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. researchgate.net [researchgate.net]
- 3. New Use for CETSA: Monitoring Innate Immune Receptor Stability via Post-Translational Modification by OGT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New use for CETSA: monitoring innate immune receptor stability via post-translational modification by OGT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Safety Profile of O-GlcNAc Transferase Inhibitor OSMI-3 and Alternatives
A detailed analysis of the preclinical safety data for the O-GlcNAc Transferase (OGT) inhibitor, OSMI-3, is presented in comparison to its structural analogs, OSMI-2 and OSMI-4. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available cytotoxicity, genotoxicity, and in vivo toxicity data, alongside detailed experimental methodologies and an exploration of the key signaling pathways affected by these compounds.
O-GlcNAc transferase (OGT) is a critical enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous intracellular proteins. This post-translational modification plays a vital role in regulating a wide array of cellular processes, and its dysregulation has been implicated in various diseases, including cancer. The OSMI series of compounds are potent, cell-permeable inhibitors of OGT, offering valuable tools for studying O-GlcNAcylation and as potential therapeutic agents. Understanding the safety profile of these inhibitors is paramount for their application in research and potential clinical development.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of drug safety, it is crucial to assess cytotoxicity in various cell lines to determine the therapeutic window.
| Compound | Cell Line | IC50 (µM) | Reference |
| OSMI-1 | PC3 (Prostate Cancer) | ~60 | [1] |
| DU145 (Prostate Cancer) | ~60 | [1] | |
| OSMI-4 | PC3 (Prostate Cancer) | Not explicitly defined, but reduces O-GlcNAc levels almost completely at 9 µM | [2] |
| DU145 (Prostate Cancer) | Not explicitly defined, but reduces O-GlcNAc levels almost completely at 9 µM | [2] | |
| In cells (general) | EC50 of ~3 | [3] | |
| This compound | HCT116 (Colon Cancer) | Data not available |
Genotoxicity and In Vivo Toxicity
Genotoxicity assays are essential for assessing the potential of a compound to damage genetic material. In vivo toxicity studies provide critical information on the overall safety of a compound in a living organism, including the determination of the median lethal dose (LD50) and the maximum tolerated dose (MTD).
| Compound | Genotoxicity Data | In Vivo Toxicity Data (LD50/MTD) | Reference |
| This compound | No data available | No data available | |
| OSMI-2 | No data available | No data available | |
| OSMI-4 | No data available | No data available |
Note: A Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] However, quantitative data from formal genotoxicity and in vivo toxicity studies are not currently available for the OSMI series of compounds. The absence of this data represents a significant gap in the comprehensive safety assessment of these inhibitors.
Signaling Pathways
OGT inhibitors exert their effects by modulating the O-GlcNAcylation of numerous proteins, which in turn impacts various signaling pathways. Understanding these effects is crucial for elucidating the mechanism of action and potential off-target effects.
O-GlcNAcylation and PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. O-GlcNAcylation is known to intersect with this pathway at multiple points. For instance, OGT can modify key components of this pathway, influencing their activity. Inhibition of OGT by compounds like this compound would be expected to alter the O-GlcNAcylation status of these components, thereby modulating the pathway's output.
Figure 1. OGT inhibition by this compound may impact the PI3K/Akt/mTOR signaling pathway.
Apoptosis Induction Pathway
Inhibition of OGT has been shown to sensitize cancer cells to apoptosis (programmed cell death). This is often mediated through the modulation of key apoptotic proteins. For instance, treatment with OGT inhibitors has been associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and BAX.
Figure 2. OGT inhibition by this compound can promote apoptosis through pro-apoptotic proteins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are general protocols for key safety and efficacy assays relevant to the evaluation of OGT inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
Figure 3. Workflow for a typical MTT-based cytotoxicity assay.
In Vivo Acute Toxicity Study (LD50/MTD)
Objective: To determine the median lethal dose (LD50) or the maximum tolerated dose (MTD) of a test compound in an animal model.
Methodology:
-
Animal Model: Select a suitable animal model (e.g., mice or rats) and acclimate them to the laboratory conditions.
-
Dose Administration: Administer single doses of the test compound at increasing concentrations to different groups of animals via a relevant route (e.g., oral gavage, intraperitoneal injection). Include a control group receiving the vehicle only.
-
Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.[7]
-
Data Collection: Record body weight, food and water consumption, and any clinical signs of toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the LD50 using statistical methods or the MTD as the highest dose that does not cause significant toxicity or mortality.[8][9]
Figure 4. General workflow for an in vivo acute toxicity study.
Conclusion
The OSMI series of OGT inhibitors, particularly this compound, OSMI-2, and OSMI-4, represent valuable tools for investigating the roles of O-GlcNAcylation in health and disease. While in vitro studies have demonstrated their potency as OGT inhibitors, a comprehensive understanding of their safety profiles is still lacking. This guide highlights the current knowledge and identifies critical gaps in the available data, particularly the absence of quantitative cytotoxicity data for this compound and the lack of in vivo toxicity and genotoxicity data for all three compounds. Further preclinical safety studies are essential to fully characterize the therapeutic potential of these promising inhibitors. The provided experimental protocols offer a framework for conducting such necessary evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. dovepress.com [dovepress.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. In vivo toxicity evaluation of a standardized extract of Syzygium aqueum leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for OSMI-3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like OSMI-3, a potent and cell-permeable O-GlcNAc transferase (OGT) inhibitor, is a critical component of laboratory safety protocols. Adherence to these procedures not only protects personnel from potential hazards but also prevents environmental contamination. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
Essential Safety and Logistical Information
This compound presents specific hazards that must be understood before handling and disposal. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
Quantitative Data Summary
A comprehensive understanding of a chemical's properties is vital for its safe handling. However, specific quantitative data for this compound is limited. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₅N₃O₉S₂ | [1][2][3] |
| Molecular Weight | 669.77 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [3] |
| Water Solubility | No data available | [1] |
| Melting/Freezing Point | No data available | [1] |
| Boiling Point/Range | No data available | [1] |
| pH | No data available | [1] |
| Decomposition Temperature | No data available | [1] |
Experimental Protocol for this compound Disposal
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers. This protocol is based on general best practices for laboratory chemical waste disposal and the specific hazards of this compound.
Personnel Protective Equipment (PPE):
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE as recommended by the this compound SDS[1]:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing (e.g., lab coat).
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.
Disposal Steps:
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all solid this compound waste (e.g., unused powder, contaminated pipette tips, gloves, and absorbent paper) in a designated, clearly labeled, and sealable hazardous waste container.
-
For solutions containing this compound, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling of Waste Containers:
-
Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".
-
Include the hazard pictograms for "Harmful" and "Hazardous to the Aquatic Environment".
-
Indicate the approximate concentration and quantity of the waste.
-
Record the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from drains, water sources, and incompatible materials[1].
-
-
Disposal of Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the this compound).
-
Collect the rinsate as hazardous waste.
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.
-
-
Arranging for Final Disposal:
-
This compound waste must be disposed of through an approved and licensed hazardous waste disposal company[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.
-
Do not dispose of this compound down the drain or in the regular trash[1].
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: this compound Disposal Decision Workflow.
By following these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for this compound.
References
Personal protective equipment for handling OSMI-3
Essential Safety and Handling Guide for OSMI-3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound, a potent and cell-permeable O-linked N-acetylglucosamine transferase (OGT) inhibitor. The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE) and Exposure Controls
Engineering controls and personal protective equipment are critical for minimizing exposure to this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
An accessible safety shower and eyewash station must be readily available in the immediate work area.[1]
Personal Protective Equipment Summary
| PPE Category | Specification |
| Eye/Face Protection | Safety goggles with side-shields. |
| Hand Protection | Chemical-resistant protective gloves. |
| Skin and Body | Impervious clothing (e.g., lab coat). |
| Respiratory | A suitable respirator should be used. |
Table 1: Recommended Personal Protective Equipment for Handling this compound.
Operational Handling and Storage Protocol
Adherence to the following step-by-step procedures is mandatory for the safe handling and storage of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Storage Conditions
Proper storage is essential to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Table 2: Recommended Storage Conditions for this compound.[2]
Disposal Plan
The disposal of this compound and its containers must be handled with care to prevent environmental contamination.
Waste Disposal Protocol
Caption: Step-by-step protocol for the safe disposal of this compound waste.
Key Disposal Considerations:
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Collect any spillage and dispose of it as hazardous waste.[1]
First Aid Measures
In the event of exposure to this compound, immediate action is required.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician immediately. Rinse mouth. Do NOT induce vomiting. |
| Skin Contact | Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water. Call a physician. |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Seek prompt medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
Table 3: First Aid Measures for this compound Exposure.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
